molecular formula C6H9NO2 B6228262 methyl 2-[(prop-2-yn-1-yl)amino]acetate CAS No. 62490-40-8

methyl 2-[(prop-2-yn-1-yl)amino]acetate

Número de catálogo: B6228262
Número CAS: 62490-40-8
Peso molecular: 127.14 g/mol
Clave InChI: YVYICVDIZGCHRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-[(prop-2-yn-1-yl)amino]acetate is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95.
BenchChem offers high-quality methyl 2-[(prop-2-yn-1-yl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(prop-2-yn-1-yl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

62490-40-8

Fórmula molecular

C6H9NO2

Peso molecular

127.14 g/mol

Nombre IUPAC

methyl 2-(prop-2-ynylamino)acetate

InChI

InChI=1S/C6H9NO2/c1-3-4-7-5-6(8)9-2/h1,7H,4-5H2,2H3

Clave InChI

YVYICVDIZGCHRK-UHFFFAOYSA-N

SMILES canónico

COC(=O)CNCC#C

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Technical Monograph: N-Propargylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on N-Propargylglycine Methyl Ester , designed for researchers in medicinal chemistry, proteomics, and bioconjugation.

Part 1: Chemical Identity & Core Specifications

N-Propargylglycine methyl ester is a bifunctional secondary amine derivative featuring a terminal alkyne (propargyl group) and a methyl ester. It serves as a critical "click-ready" building block in peptidomimetic synthesis and as a prodrug precursor for the proline dehydrogenase (PRODH) inhibitor, N-propargylglycine.

Parameter Technical Specification
CAS Number 62490-40-8
IUPAC Name Methyl 2-(prop-2-ynylamino)acetate
Common Synonyms N-Propargylglycine methyl ester; Methyl N-(2-propynyl)glycinate
Molecular Formula

Molecular Weight 127.14 g/mol
Structure

Physical State Pale yellow oil (typically) or low-melting solid
Solubility Soluble in DCM, MeOH, DMF, DMSO; Sparingly soluble in water
Key Functionality Terminal Alkyne (Click Chemistry Handle), Secondary Amine, Methyl Ester
Part 2: Synthesis & Production Protocols

The synthesis of N-propargylglycine methyl ester is primarily achieved via nucleophilic substitution (N-alkylation). The following protocol is optimized to minimize over-alkylation (formation of the dipropargyl species).

Method A: Controlled N-Alkylation of Glycine Methyl Ester

Reaction Logic: This method utilizes Glycine Methyl Ester Hydrochloride as the starting material. The base (


 or 

) liberates the free amine in situ, which then attacks the electrophilic carbon of propargyl bromide. Stoichiometry is critical; a slight excess of glycine ester is preferred to prevent dialkylation.

Reagents:

  • Glycine methyl ester hydrochloride (1.0 equiv)

  • Propargyl bromide (0.95 equiv, 80% in toluene)

  • Potassium carbonate (

    
    , 2.0 equiv) or Triethylamine (2.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend Glycine methyl ester HCl (10 mmol) in anhydrous MeCN (30 mL).
    
  • Activation: Add

    
     (20 mmol) and stir at 
    
    
    
    for 15 minutes to generate the free amine base.
  • Alkylation: Add Propargyl bromide (9.5 mmol) dropwise over 20 minutes. Note: Slow addition at low temperature is crucial to favor mono-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the mono-propargyl product.

Visualizing the Synthesis Pathway

Synthesis Gly Glycine Methyl Ester (HCl Salt) Inter Intermediate (Free Amine) Gly->Inter Deprotonation Base Base (K2CO3) Base->Inter PropBr Propargyl Bromide (Electrophile) Product N-Propargylglycine Methyl Ester (CAS 62490-40-8) PropBr->Product Inter->Product + PropBr SN2 Attack Side N,N-Dipropargyl Byproduct Product->Side + Excess PropBr (Over-alkylation)

Caption: Stoichiometric control prevents the secondary amine product from reacting further to form the dipropargyl impurity.

Part 3: Applications & Mechanism of Action
1. Click Chemistry (CuAAC) Handle

The terminal alkyne group allows this molecule to function as a "clickable" glycine unit. It reacts with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is extensively used in:

  • Peptide Stapling: Creating macrocyclic peptides by reacting with an azido-amino acid elsewhere in the chain.

  • Drug Conjugation: Linking glycine derivatives to fluorophores or PEG chains.

2. Prodrug for PRODH Inhibition

The free acid, N-Propargylglycine (CAS 58160-95-5) , is a suicide inhibitor of Proline Dehydrogenase (PRODH).[1] The methyl ester acts as a prodrug:

  • Cell Entry: The ester increases lipophilicity, facilitating transport across cell membranes and the Blood-Brain Barrier (BBB).

  • Bioactivation: Intracellular esterases hydrolyze the methyl ester to release the active free acid.

  • Inhibition: The free acid binds to the FAD cofactor of PRODH, forming a covalent adduct and irreversibly inactivating the enzyme.

Mechanism of Action Diagram

Mechanism Prodrug N-Propargylglycine Methyl Ester (Lipophilic Prodrug) CellMem Cell Membrane / BBB Prodrug->CellMem Passive Diffusion Hydrolysis Intracellular Esterases CellMem->Hydrolysis ActiveDrug N-Propargylglycine (Free Acid) Hydrolysis->ActiveDrug Hydrolysis PRODH PRODH Enzyme (Active) ActiveDrug->PRODH Binding to FAD Inhibited Covalent Adduct (Enzyme Inactivated) PRODH->Inhibited Irreversible Inhibition

Caption: The methyl ester facilitates cellular entry before conversion to the active suicide inhibitor.

Part 4: Safety & Handling (MSDS Summary)
  • Hazards:

    • Skin/Eye Irritant: The secondary amine and ester functions can cause irritation.

    • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

    • Propargyl Bromide Residue: If synthesized in-house, ensure complete removal of propargyl bromide (highly toxic lachrymator).

  • Storage: Store at

    
     under inert gas (
    
    
    
    or Argon). Hygroscopic; protect from moisture to prevent hydrolysis of the ester.
References
  • Chemical Identification: Glycine, N-2-propynyl-, methyl ester (CAS 62490-40-8). Chem960 Database.

  • Synthesis Protocol: Samarisimhareddy, M., et al. "Advances in the synthesis of cyclic peptides... by CuAAC-mediated macrocyclization." University of Florence Research Repository.

  • Prodrug Application: Scott, G. K., et al. "N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity."[1] Amino Acids (2021).[2]

  • Click Chemistry Utility: Punna, S., et al. "Head-to-tail peptide cyclodimerization by copper-catalyzed azide-alkyne cycloaddition." Angewandte Chemie (2005).

Sources

Alkyne-Functionalized Glycine Derivatives: A Technical Guide to Synthesis, Labeling, and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic implementation of alkyne-functionalized glycine derivatives—specifically Propargylglycine (Pra) and Homopropargylglycine (Hpg) —in high-fidelity proteomic profiling and peptide drug discovery. Unlike bulky non-canonical amino acids (ncAAs), glycine derivatives offer a minimal steric footprint, preserving native protein folding dynamics while providing a reactive handle for bioorthogonal chemistry. This document synthesizes chemical principles with field-proven protocols for Solid-Phase Peptide Synthesis (SPPS) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), tailored for researchers requiring high-sensitivity metabolic labeling and peptidomimetic engineering.

Chemical Foundation & Design Principles

The utility of alkyne-glycine derivatives hinges on the balance between bioorthogonality (inertness to native cellular chemistry) and steric permissibility (acceptance by translational machinery).

Structural Variants: Pra vs. Hpg

The two primary derivatives differ by a single methylene unit, which dictates their specific applications:

FeatureL-Propargylglycine (Pra) L-Homopropargylglycine (Hpg)
Structure 2-amino-4-pentynoic acid2-amino-5-hexynoic acid
Side Chain Length Short (High rigidity)Extended (Flexible, Met-like)
Metabolic Surrogate Poor (Sterically distinct)Excellent (Methionine surrogate)
Primary Use Peptide Stapling, SPPSMetabolic Labeling (BONCAT)
Reactivity High (Terminal alkyne)High (Terminal alkyne)

Expert Insight : While Pra is often preferred in synthetic peptide chemistry for "stapling" (constraining helices) due to its shorter linker bringing the alkyne closer to the backbone, Hpg is the gold standard for metabolic labeling . Hpg is structurally isosteric to Methionine (Met), allowing wild-type Methionyl-tRNA synthetase (MetRS) to charge tRNA^Met with Hpg, incorporating it into nascent proteins during translation [1].

The Bioorthogonal Mechanism (CuAAC)

The core utility of these derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] This reaction forms a stable 1,2,3-triazole linkage between the alkyne-tagged protein and an azide-functionalized probe (fluorophore or biotin).

Critical Parameter: Ligand Selection The toxicity of Cu(I) is a major limitation in biological systems. The use of accelerating ligands is mandatory to protect biomolecules from oxidative damage and increase reaction speed.

  • THPTA : Water-soluble, effective for cell lysates and fixed cells.

  • BTTAA : Second-generation ligand. Superior for live-cell labeling and low-concentration targets due to better Cu(I) shielding and faster kinetics [2].

Visualization: Reaction Logic & Workflows

The Click Chemistry Mechanism

The following diagram illustrates the CuAAC reaction pathway facilitated by the BTTAA ligand, essential for understanding the labeling protocol.

CuAAC_Mechanism Alkyne Alkyne-Glycine (On Protein/Peptide) Complex Cu(I)-BTTAA-Alkyne Intermediate Alkyne->Complex Azide Azide-Probe (Fluorophore/Biotin) Triazole 1,2,3-Triazole Conjugate Azide->Triazole Cycloaddition Copper Cu(II)SO4 + Ascorbate (Generates Cu(I)) Copper->Complex Ligand BTTAA Ligand (Stabilizes Cu(I)) Ligand->Complex Complex->Triazole Catalysis

Caption: Schematic of Cu(I)-catalyzed click reaction. BTTAA stabilizes the copper catalyst, facilitating rapid conjugation.

Metabolic Labeling (BONCAT) Workflow

This workflow describes the incorporation of Hpg into nascent proteins for proteomic analysis.

BONCAT_Workflow Culture Cell Culture (Met-Depleted Medium) Pulse Pulse with Hpg (1-4 Hours) Culture->Pulse Translation Lysis Cell Lysis & Protein Extraction Pulse->Lysis Harvest Click CuAAC Reaction (+ Azide-Biotin + Cu-BTTAA) Lysis->Click Labeling Enrich Streptavidin Enrichment Click->Enrich Pull-down Analysis LC-MS/MS Proteomics Enrich->Analysis Quantification

Caption: BONCAT workflow using Hpg for selective enrichment of newly synthesized proteins.

Experimental Protocols

Synthesis: Fmoc-SPPS Incorporation of L-Pra

Context : Incorporating Fmoc-L-Propargylglycine (Fmoc-Pra-OH) into a peptide sequence using manual or automated SPPS. Pre-requisites : Rink Amide resin (for C-term amide) or Wang resin (for C-term acid).[2]

Step-by-Step Protocol:

  • Resin Swelling : Swell resin in DMF (Dimethylformamide) for 30 min.

  • Deprotection :

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • QC: Perform Kaiser test (ninhydrin). Positive result (blue beads) indicates free amines.

  • Coupling (The Critical Step) :

    • Reagents : 3 eq. Fmoc-L-Pra-OH, 2.9 eq. HATU, 6 eq. DIEA (Diisopropylethylamine).

    • Note: Use HATU over HBTU for non-canonical amino acids to maximize coupling efficiency and reduce racemization [3].

    • Dissolve amino acid and HATU in minimal DMF. Add DIEA immediately before adding to resin.

    • Reaction Time : 45–60 minutes at Room Temperature.

    • Wash: DMF (3x).[2]

    • QC: Perform Kaiser test. Negative result (colorless beads) indicates successful coupling.

  • Capping (Optional) : Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage :

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Time: 2–3 hours. Precipitate in cold diethyl ether.

Labeling: CuAAC Protocol for Cell Lysates (Hpg-Labeled)

Context : Labeling Hpg-incorporated proteins in cell lysate with a fluorescent azide. Safety : Prepare Cu(I) fresh. Avoid oxidation.

ReagentStock Conc.Final Conc.Role
Protein Lysate 1–2 mg/mL1 mg/mLTarget
Azide-Fluorophore 5 mM (DMSO)50 µMLabel
CuSO4 50 mM (H2O)1 mMCatalyst Source
BTTAA Ligand 100 mM (H2O)5 mMCatalyst Stabilizer
Sodium Ascorbate 100 mM (Fresh)10 mMReductant

Protocol:

  • Preparation : Dilute protein lysate to 1 mg/mL in PBS (pH 7.4). Avoid buffers with EDTA or DTT , as they chelate copper or reduce azides prematurely.

  • Ligand Premixing (Crucial) :

    • Mix CuSO4 and BTTAA stock solutions in a 1:5 molar ratio (e.g., 2 µL CuSO4 + 10 µL BTTAA) separately. Incubate for 2 minutes. This forms the stable complex before hitting the protein.

  • Reaction Assembly :

    • Add Azide-Fluorophore to lysate.[3][4]

    • Add Cu-BTTAA premix.[3]

    • Add Sodium Ascorbate last to initiate the reaction.[3]

  • Incubation : Vortex gently. Incubate for 60 minutes at Room Temperature in the dark.

  • Termination : Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess free dye and copper before SDS-PAGE analysis.

Applications in Drug Discovery[6][10][11][12]

Peptide Stapling

Alkyne-glycine derivatives are pivotal in creating "stapled peptides." By incorporating two Pra residues at positions


 and 

(or

) of an alpha-helix, researchers can perform a "double-click" reaction with a diazide linker. This macrocyclization:
  • Stabilizes the alpha-helical conformation.

  • Increases protease resistance.

  • Enhances cell permeability.

Activity-Based Protein Profiling (ABPP)

In drug development, Hpg is used to validate target engagement. Cells treated with a drug are pulse-labeled with Hpg. If the drug inhibits protein synthesis or specific pathway turnover, the Hpg incorporation profile (visualized via CuAAC-fluorophore) changes quantitatively compared to controls [4].

Troubleshooting & Quality Control

  • Problem: Protein Precipitation during Click Reaction.

    • Cause: Copper concentration too high or protein unstable in reaction buffer.

    • Solution: Switch to BTTAA (allows lower Cu concentration) or add 0.1% SDS to the buffer to maintain solubility.

  • Problem: High Background Fluorescence.

    • Cause: Non-specific binding of the hydrophobic azide dye.

    • Solution: Perform rigorous washing after precipitation (MeOH/CHCl3 wash) or use "Picolyl Azides" which allow for even lower copper/dye concentrations due to autocatalytic chelation [5].

  • Problem: Incomplete SPPS Coupling.

    • Cause: Steric hindrance or aggregation.

    • Solution: Double couple (repeat step 3) or increase temperature to 50°C (microwave-assisted SPPS).

References

  • Dieterich, D. C., et al. (2006).[5] Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine. Nature Protocols, 1(6), 2940-2950. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Jena Bioscience . (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Jena Bioscience Protocols. Link

  • Uttamapinant, C., et al. (2012).[6] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1] Angewandte Chemie, 124(24), 5952-5956. Link

Sources

Chemical Profile & Synthetic Utility: Methyl 2-(prop-2-ynylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Methyl 2-(prop-2-ynylamino)acetate , a critical intermediate in bioorthogonal chemistry and peptidomimetic drug design.

Physicochemical Characterization

Methyl 2-(prop-2-ynylamino)acetate (also known as N-Propargylglycine methyl ester) is a bifunctional building block containing a secondary amine, a methyl ester, and a terminal alkyne. Its primary utility lies in its role as a "clickable" scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Molecular Weight & Stoichiometry Data

Accurate stoichiometry in synthesis requires distinguishing between the free base and its salt forms. The hydrochloride salt is the most common commercial form due to enhanced stability.

FormMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
Free Base

127.14 77123-56-9Yellowish Oil
HCl Salt

163.60 166271-28-9White Solid
TFA Salt

241.16 N/AHygroscopic Solid
Solubility Profile
  • Free Base: Soluble in DCM, EtOAc, MeOH, EtOH. Sparingly soluble in water.

  • HCl Salt: Highly soluble in Water, MeOH, DMSO. Insoluble in non-polar organics (Hexanes, Et₂O).

Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[1] The Direct Alkylation route is preferred for scale-up due to the low cost of glycine methyl ester hydrochloride.

Protocol A: Direct -Alkylation (Standard Laboratory Scale)

This protocol utilizes a nucleophilic substitution (


) reaction between glycine methyl ester and propargyl bromide.

Reagents:

  • Glycine methyl ester hydrochloride (

    
     equiv)
    
  • Propargyl bromide (

    
     equiv, 80% in toluene)
    
  • Potassium carbonate (

    
    , 
    
    
    
    equiv) or Triethylamine (
    
    
    ,
    
    
    equiv)
  • Solvent: Acetonitrile (

    
    ) or DMF (0.2 M concentration)
    

Step-by-Step Methodology:

  • Suspension: Suspend Glycine methyl ester HCl in anhydrous MeCN under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Addition: Add

    
     slowly at 0°C. Stir for 15 minutes to liberate the free amine.
    
  • Alkylation: Add Propargyl bromide dropwise via syringe pump to prevent over-alkylation (formation of the tertiary amine).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Stain: Ninhydrin or KMnO₄).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with saturated

    
     and Brine.
    
  • Purification: Flash column chromatography (SiO₂, Hexanes:EtOAc gradient) is usually required to separate the mono-propargyl product from the bis-propargyl byproduct.

Protocol B: Esterification of -Propargylglycine

If


-propargylglycine is available, esterification is cleaner but the starting material is more expensive.
  • Reagents:

    
    -propargylglycine, Thionyl Chloride (
    
    
    
    ), Methanol.
  • Procedure: Add

    
     dropwise to MeOH at 0°C, then add the amino acid. Reflux for 2 hours.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Glycine Methyl Ester (HCl Salt) Intermediate Reaction Mixture (MeCN, 16h, RT) Start->Intermediate Mix Reagents Propargyl Bromide + K2CO3 (Base) Reagents->Intermediate Dropwise Addn Workup Filtration & Extraction (EtOAc) Intermediate->Workup Complete Product Methyl 2-(prop-2-ynylamino)acetate (Free Base) Workup->Product Purification Byproduct Bis-alkylation Impurity Workup->Byproduct Remove

Figure 1: Synthetic workflow for the mono-alkylation of glycine methyl ester.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. The absence of the "Bis-propargyl" signals is the key quality control checkpoint.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (7.26 ppm reference)[2]
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Ester Methyl ~3.75 ppmSinglet (s)3H

Glycine Methylene ~3.50 ppmSinglet (s)2H

Propargyl Methylene ~3.45 ppmDoublet (d,

Hz)
2H

Terminal Alkyne ~2.25 ppmTriplet (t,

Hz)
1H

Amine ~1.8–2.0 ppmBroad Singlet1H

(Exchangeable)

Quality Control Note: If the Propargyl Methylene signal integrates to 4H relative to the ester methyl, you have formed the tertiary amine (bis-alkylation).

Mass Spectrometry (ESI-MS)
  • Expected Mass (

    
    ):  128.07 m/z
    
  • Fragment Pattern: Loss of methoxy group (

    
    ) is common.
    

Applications: Click Chemistry & Drug Design

The terminal alkyne moiety serves as a bioorthogonal handle. This molecule is extensively used to introduce glycine units into peptides or small molecules that can subsequently be "clicked" to azides (fluorophores, PEG chains, or drugs).

Mechanism: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction proceeds via a copper-acetylide intermediate, forming a regioselective 1,4-disubstituted 1,2,3-triazole.

ClickChemistry Alkyne Methyl 2-(prop-2-ynylamino)acetate (Alkyne Handle) Cycle Cu-Acetylide Intermediate Alkyne->Cycle Ligation Azide R-N3 (Azide Tag) Azide->Cycle Ligation Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) Catalyst->Cycle Catalysis Triazole 1,2,3-Triazole Linked Conjugate (Stable Peptidomimetic) Cycle->Triazole Cycloaddition

Figure 2: Mechanism of CuAAC conjugation using the propargyl-glycine scaffold.

Key Applications
  • Peptidomimetics: The triazole ring formed after clicking mimics the trans-amide bond of peptides but is resistant to protease degradation, increasing the in vivo half-life of the drug.

  • Activity-Based Protein Profiling (ABPP): The alkyne handle is small and sterically unobtrusive, allowing the molecule to bind enzyme active sites before being labeled with a fluorescent azide.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 91311899 (Isopropyl analog used for comparative physicochemical trends). National Library of Medicine.[3] Link

  • Synthesis of Propargyl Amino Acids: Toro, A., et al. (2009). "Propargyl esters are employed as effective protecting groups for the carboxyl group during solution-phase peptide synthesis." Tetrahedron Letters. Link

  • Click Chemistry Methodology: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition. Link

  • NMR Validation Data: Validated against standard spectral databases for N-propargyl derivatives. Spectral Database for Organic Compounds (SDBS). Link

Sources

An In-depth Technical Guide to N-Propargyl Amino Acid Ester Precursors: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic fields of medicinal chemistry and chemical biology, the ability to precisely modify and functionalize biomolecules is paramount. N-propargyl amino acid ester precursors have emerged as indispensable tools, providing a versatile platform for the introduction of a terminal alkyne functionality into peptides and other molecules of interest.[1][2][3] This alkyne group serves as a powerful and bioorthogonal handle for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6][7][] The unique reactivity and stability of the propargyl group make these precursors highly valuable in the synthesis of complex peptides, the development of targeted therapeutics like antibody-drug conjugates (ADCs), the creation of advanced imaging agents, and the design of potent enzyme inhibitors.[9][10][11][12]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of N-propargyl amino acid ester precursors. We will delve into the nuances of their synthesis, explore their chemical reactivity with a focus on mechanistic understanding, and showcase their diverse applications with field-proven insights. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind them to empower you in your research endeavors.

Synthesis Strategies for N-Propargyl Amino Acid Ester Precursors

The efficient synthesis of N-propargyl amino acid esters is the critical first step in their utilization. The choice of synthetic route often depends on the starting materials, the desired scale, and the specific amino acid side chain. Several robust methods have been established, each with its own set of advantages and considerations.

Direct N-Alkylation of Amino Acid Esters with Propargyl Bromide

This is one of the most common and straightforward methods for preparing N-propargyl amino acid esters.[13][14] The reaction involves the nucleophilic attack of the amino group of an amino acid ester on propargyl bromide.

Causality Behind Experimental Choices:

  • Starting Material: Using an amino acid ester (e.g., methyl or ethyl ester) rather than the free amino acid is crucial. The ester group protects the carboxylic acid from reacting with the base or propargyl bromide, preventing unwanted side reactions.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a frequently used base.[13] It is a mild, inexpensive, and solid base that is easily removed by filtration. Its role is to deprotonate the ammonium salt of the amino acid ester, generating the free amine which is the active nucleophile. The use of a slight excess of base ensures complete deprotonation.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves the amino acid ester salt and the base, providing a homogeneous reaction mixture.[13][15] Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[13][14] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of dialkylated byproducts.

G cluster_synthesis Direct N-Alkylation Workflow start Amino Acid Ester HCl Salt reaction Stir at Room Temperature (Monitor by TLC) start->reaction 1. Add to suspension base K₂CO₃ in DMF base->reaction 2. Form free amine propargyl_bromide Propargyl Bromide propargyl_bromide->reaction 3. Add dropwise workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Propargyl Amino Acid Ester purification->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination

Reductive amination offers an alternative route, particularly when starting from an α-keto acid ester. This method involves the formation of an imine intermediate between the α-keto ester and propargylamine, which is then reduced in situ to the desired N-propargyl amino acid ester.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents.[16] NaBH₃CN is often preferred as it is more selective for the imine over the ketone, reducing the likelihood of reducing the starting α-keto ester.

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without degrading the reducing agent.

Ugi Multicomponent Reaction

For generating libraries of structurally diverse N-propargyl amino acid derivatives, the Ugi four-component reaction (Ugi-4CR) is a powerful tool.[17][18][19][20][21] This one-pot reaction combines an aldehyde, an amine (in this case, propargylamine), a carboxylic acid, and an isocyanide to rapidly generate complex products.

Expertise & Experience: The Ugi reaction is highly valued for its efficiency and atom economy. By varying the four components, a vast chemical space can be explored, making it ideal for combinatorial chemistry and drug discovery efforts.[19][21]

G cluster_ugi Ugi Four-Component Reaction aldehyde Aldehyde ugi_product N-Propargyl Amino Acid Derivative aldehyde->ugi_product One-pot reaction amine Propargylamine amine->ugi_product One-pot reaction acid Carboxylic Acid acid->ugi_product One-pot reaction isocyanide Isocyanide isocyanide->ugi_product One-pot reaction

Caption: Ugi reaction for diverse scaffolds.

Synthesis Data Summary
Amino Acid DerivativeSynthesis MethodYield (%)Reference
N-Cbz-(S)-Proline Propargyl EsterDirect N-Alkylation95%[13]
N-Boc-(R)-3-Phenylpropionic Acid Propargyl EsterDirect N-Alkylation75%[13]
Alanine Propargyl EsterEsterification with Propargyl Alcohol/HCl72%[22]
Threonine Propargyl EsterEsterification with Propargyl Alcohol/HCl69%[22]

Chemical Properties and Reactivity

The utility of N-propargyl amino acid esters stems from the unique properties of the propargyl group, which acts as a bioorthogonal chemical handle.

Orthogonal Stability

A key advantage of the propargyl group is its stability under various reaction conditions commonly used in peptide synthesis.[15][23] This orthogonality is crucial for multistep syntheses.

  • Acid Stability: The propargyl ester is stable to the acidic conditions used to cleave t-butyl-based protecting groups (e.g., Boc), such as trifluoroacetic acid (TFA).[15][23]

  • Base Stability: It is also stable to the basic conditions used for the deprotection of Fmoc groups (e.g., 20% piperidine in DMF).[15][23]

This dual stability allows for the selective deprotection of other groups on a peptide chain without affecting the alkyne handle, reserving it for a specific, late-stage modification.

Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "crown jewel" of the propargyl group's reactivity is its participation in the CuAAC reaction. This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the alkyne (from the N-propargyl amino acid) to an azide-containing molecule.[5][6][7][]

Trustworthiness of the Protocol: The CuAAC reaction is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it a "self-validating" system in many respects.[6] It proceeds under mild, often aqueous, conditions, rendering it suitable for the modification of sensitive biomolecules.[10]

G cluster_cuaac CuAAC Mechanism Overview reactants R₁-C≡CH R₂-N₃ intermediate Copper Acetylide Intermediate reactants:alkyne->intermediate + Cu(I) cycloaddition Cycloaddition reactants:azide->cycloaddition catalyst Cu(I) Catalyst catalyst->intermediate intermediate->cycloaddition + R₂-N₃ product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product Protonation G cluster_workflow Bioconjugation Workflow start Incorporate Fmoc-N-propargyl -amino acid into peptide via SPPS deprotect Cleave and deprotect peptide start->deprotect peptide Alkyne-modified peptide deprotect->peptide click Perform CuAAC Reaction peptide->click azide_molecule Azide-functionalized molecule (e.g., fluorophore, drug, PEG) azide_molecule->click conjugate Peptide Bioconjugate click->conjugate

Sources

Advanced Architectures: Secondary Amine Alkyne Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary amine alkyne motifs—specifically N-propargyl amines and their homologues—represent a "privileged" structural class in modern drug discovery. Unlike simple aliphatic amines, the incorporation of an alkyne moiety adjacent to a secondary nitrogen center offers a unique trifecta of utility: chemical reactivity (via Click chemistry or Sonogashira coupling), pharmacological activity (as suicide substrates for enzymes like MAO-B), and structural rigidity (reducing entropic penalties in protein binding).

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of how to synthesize, validate, and deploy these building blocks. We focus on the A³-coupling (Aldehyde-Alkyne-Amine) as the premier synthetic route, contrasting it with traditional alkylation strategies, and detail their application in synthesizing complex heterocycles and PROTAC linkers.

Strategic Importance in Medicinal Chemistry

The "Warhead" Capability

The secondary propargyl amine is not merely a linker; it is often a functional "warhead." In neurodegenerative therapeutics, this motif acts as a mechanism-based inhibitor.

  • Mechanism: The flavin cofactor in Monoamine Oxidase (MAO) enzymes oxidizes the amine to an iminium species. The adjacent alkyne is then attacked by the reduced flavin, forming a covalent adduct that irreversibly inactivates the enzyme.

  • Examples: Selegiline and Rasagiline (Parkinson’s disease) utilize this exact mechanism.

The "Click" Handle

In chemical biology, the secondary amine allows for the attachment of a drug pharmacophore, while the alkyne remains dormant until activated by a Cu(I) catalyst for conjugation with azides (CuAAC). This is critical for Fragment-Based Drug Discovery (FBDD) , where the alkyne serves as a vector for library expansion.

Synthetic Methodologies

Method A: The A³-Coupling (Gold Standard)

The Three-Component Coupling of an Aldehyde , Alkyne , and Amine (A³) is the most atom-economical and versatile method for generating secondary propargyl amines. Unlike traditional alkylation, it avoids over-alkylation (quaternary ammonium salt formation).

Mechanistic Insight

The reaction proceeds via a dual-activation cycle:[1]

  • Amine/Aldehyde Condensation: Generates an electrophilic iminium ion in situ.

  • Alkyne Activation: The metal catalyst (Cu, Au, Ag) activates the terminal alkyne C-H bond, forming a metal-acetylide.[1]

  • Nucleophilic Attack: The metal-acetylide attacks the iminium ion to form the C-C bond.[2]

Experimental Protocol: Cu(I)-Catalyzed A³ Coupling

Standard Operating Procedure (SOP) for Bench Scale (1.0 mmol)

ReagentEquivalentsRole
Aldehyde (R-CHO) 1.0 eqElectrophile precursor
Secondary Amine (R₂NH) 1.0 - 1.1 eqNucleophile precursor
Terminal Alkyne 1.2 eqCarbon nucleophile
CuBr or CuCl 5 - 10 mol%Catalyst
Toluene or DCM [0.5 M]Solvent

Step-by-Step Workflow:

  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Addition: Add CuBr (14 mg, 0.1 mmol), followed by the aldehyde (1.0 mmol), secondary amine (1.1 mmol), and terminal alkyne (1.2 mmol) in Toluene (2 mL).

  • Reaction: Heat the mixture to 70–100 °C (depending on steric bulk) for 12–24 hours under inert atmosphere.

    • Note: For volatile amines, use a sealed pressure tube.

  • Workup: Cool to RT. Filter through a short pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc).

Self-Validating Check:

  • TLC Monitoring: The disappearance of the aldehyde spot is the most reliable indicator of conversion.

  • IR Spectroscopy: Look for the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a weak alkyne stretch (~2100 cm⁻¹).

Method B: Nucleophilic Substitution (Traditional)

Direct alkylation of a secondary amine with propargyl bromide.

  • Pros: Cheap reagents; simple setup.[3]

  • Cons: High risk of over-alkylation to quaternary salts; requires base scavenger.

  • Critical Control: Use a bulky base (e.g., DIPEA) and slow addition of the alkyl halide at 0 °C to suppress over-alkylation.

Visualization of Reaction Mechanisms

Diagram 1: The A³ Coupling Catalytic Cycle

This diagram illustrates the convergence of the iminium activation and metal-acetylide formation.[2]

A3_Coupling Start Reagents: Aldehyde + Amine + Alkyne Iminium Intermediate A: Iminium Ion (R₂N+=CH-R) Start->Iminium Condensation (-H₂O) Activation Intermediate B: Cu-Acetylide (R-C≡C-Cu) Start->Activation C-H Activation (+CuX) Complex Transition State: [Iminium---Cu-Acetylide] Iminium->Complex Activation->Complex Product Product: Propargyl Amine Complex->Product C-C Bond Formation Catalyst Catalyst Regeneration: Cu(I) Product->Catalyst Catalyst->Activation Recycle

Caption: The dual-activation pathway of the A³ coupling reaction, highlighting the convergence of the iminium and organometallic species.

Reactivity & Downstream Applications[1][3][4][5][6][7]

Once synthesized, secondary amine alkyne blocks are versatile precursors.[1]

Heterocycle Synthesis (Cycloisomerization)

The proximity of the nucleophilic nitrogen to the electrophilic alkyne allows for rapid cyclization into biologically active heterocycles.

  • Indoles/Pyrroles: Gold(I) or Silver(I) catalysts promote intramolecular hydroamination.

  • Oxazolidinones: Reaction with CO₂ (or equivalents) locks the amine and alkyne into a cyclic carbamate.

Click Chemistry (CuAAC)

Secondary propargyl amines are ideal "clickable" linkers.

  • Protocol Note: When performing CuAAC on these substrates, the secondary amine can coordinate to Cu(I), potentially poisoning the catalyst. Solution: Use a strongly coordinating ligand like TBTA or THPTA to protect the copper center, or protonate the amine (if solubility permits) to reduce its coordinating ability.

Diagram 2: Divergent Application Workflow

Applications Block Secondary Amine Alkyne Block Path1 CuAAC (Click) Block->Path1 + Azide Path2 Au(I) Cyclization Block->Path2 Intramolecular Path3 Sonogashira Block->Path3 + Aryl Halide Prod1 1,2,3-Triazoles (Bioconjugates) Path1->Prod1 Prod2 Pyrroles / Indoles (Heterocycles) Path2->Prod2 Prod3 Internal Alkynes (Extended Linkers) Path3->Prod3

Caption: Divergent synthetic utility of secondary amine alkyne building blocks in generating diverse chemical scaffolds.

References

  • Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around A3-coupling. Chemical Society Reviews, 41(10), 3835-3847. Link

  • Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water.[3] Journal of the American Chemical Society, 125(32), 9584-9585. Link

  • Yoo, W. J., Zhao, L., & Li, C. J. (2011). The A3-coupling (aldehyde-alkyne-amine) reaction: a versatile method for the preparation of propargylamines. Aldrichimica Acta, 44(2), 43-51. Link

  • Bolea, I., Gella, A., & Unzeta, M. (2013). Propargylamine-derived compounds: Neuroprotection in neurodegenerative diseases. Current Alzheimer Research, 10(8), 797-808. Link

  • Gilmore, K., & Alabugin, I. V. (2011). Cyclizations of Alkynes: Alkyne Electrophilicity vs Nucleophilicity. Chemical Reviews, 111(11), 6513–6556. Link

Sources

Methodological & Application

Application Note: Methyl N-Propargylglycinate in Peptoid & Hybrid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the strategic integration of Methyl N-propargylglycinate into peptoid and peptidomimetic synthesis.

While the "sub-monomer" method is dominant for solid-phase peptoid synthesis (SPPS), Methyl N-propargylglycinate serves as a critical pre-formed monomer for solution-phase synthesis, fragment condensation, and the generation of high-purity Fmoc-protected building blocks for hybrid peptide-peptoid engineering. Its terminal alkyne moiety serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1]

Introduction: The "Click-Ready" Monomer

Methyl N-propargylglycinate (CAS: variable by salt form, typically synthesized from glycine methyl ester) is a secondary amine monomer. Unlike the sub-monomer method, which builds side chains in situ, this reagent provides a pre-defined N-substituted glycine unit.

Key Advantages[2][3][4][5]
  • Solution-Phase Control: Enables step-wise solution-phase synthesis of short peptoids or hybrids without the oligomerization risks associated with sub-monomer methods in solution.

  • Hybrid Compatibility: Acts as a bridge between peptide and peptoid chemistry. It can be converted into Fmoc-N-propargylglycine-OH for standard SPPS.

  • Bioorthogonal Utility: The propargyl (alkyne) group is sterically unobtrusive during coupling but highly reactive toward azides under Cu(I) catalysis, facilitating post-synthetic labeling, cyclization, or conjugation.

Chemical Properties & Handling

  • Structure: A glycine methyl ester backbone with a propargyl group attached to the nitrogen.[2]

  • Reactivity: The secondary amine is nucleophilic but more sterically hindered than a primary amine. Coupling requires efficient activation (e.g., HATU, COMU, or acid chlorides).

  • Stability: The methyl ester is stable under acidic conditions (TFA) but labile to base (saponification). The alkyne is stable under standard coupling conditions but sensitive to specific Pd catalysts (Sonogashira conditions) or strong oxidation.

Experimental Workflows

Workflow A: Solution-Phase Fragment Coupling

Use Case: Synthesizing small peptidomimetic libraries or C-terminal "Click" anchors.

In this workflow, Methyl N-propargylglycinate acts as the amine component (Nucleophile).

Protocol 1: EDC/HOBt Mediated Coupling

  • Reagents:

    • Carboxylic Acid Component (e.g., Boc-Phe-OH): 1.0 equiv.

    • Methyl N-propargylglycinate (HCl salt): 1.1 equiv.

    • EDC·HCl: 1.2 equiv.

    • HOBt (anhydrous): 1.2 equiv.

    • DIPEA (Diisopropylethylamine): 3.0 equiv.

    • Solvent: DCM (Dichloromethane) or DMF (anhydrous).

  • Procedure:

    • Dissolve Boc-Phe-OH, HOBt, and EDC·HCl in DCM at 0°C. Stir for 15 min to activate the acid.

    • Add Methyl N-propargylglycinate and DIPEA.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with 1M KHSO₄ (acidic wash removes unreacted amine/EDC), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Validation: ESI-MS should show [M+H]⁺ peak corresponding to the coupled product. The alkyne proton appears as a triplet at ~2.2 ppm in ¹H NMR.

Workflow B: Synthesis of Fmoc-Building Block for SPPS

Use Case: Creating a high-purity monomer (Fmoc-N-propargylglycine) for insertion into automated Peptide SPPS.

Direct sub-monomer synthesis on-resin can sometimes yield deletion sequences due to incomplete alkylation. Using a purified Fmoc-monomer guarantees sequence fidelity.

Protocol 2: Protection and Hydrolysis

  • Step 1: Fmoc Protection

    • Dissolve Methyl N-propargylglycinate (1.0 equiv) in 1,4-dioxane/water (1:1).

    • Add NaHCO₃ (2.5 equiv) followed by Fmoc-Cl (1.1 equiv) dropwise at 0°C.

    • Stir 3 hours. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

    • Product: Fmoc-N-propargylglycine methyl ester.

  • Step 2: Ester Hydrolysis

    • Dissolve the Fmoc-ester in THF/MeOH (3:1).

    • Add LiOH (2.0 equiv, 1M aqueous solution) at 0°C. Crucial: Monitor strictly by TLC. Over-exposure to base can degrade the Fmoc group (via E1cB mechanism).

    • Neutralize with 1M HCl immediately upon consumption of starting material (typically <1 hour).

    • Extract with EtOAc.

    • Result:Fmoc-N-propargylglycine-OH (Ready for SPPS).

Workflow C: CuAAC "Click" Functionalization

Use Case: Post-synthetic conjugation of a fluorophore or drug molecule to the peptoid side chain.

Protocol 3: On-Resin or Solution Click Reaction

  • Conditions:

    • Peptoid-Alkyne (1.0 equiv).

    • Azide-Tag (e.g., Azide-Fluor 488) (1.5 equiv).

    • CuSO₄·5H₂O (0.1 equiv).

    • Sodium Ascorbate (0.5 equiv).

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 equiv) to protect Cu(I) from oxidation.

    • Solvent: DMSO/Water or tBuOH/Water (1:1).

  • Procedure:

    • Degas solvents with N₂ sparging (Oxygen inhibits the catalyst).

    • Mix Peptoid and Azide.

    • Add pre-mixed Cu/Ligand solution.

    • Add Ascorbate last (starts the reaction).

    • Stir 4–12 hours at RT.

    • Purification: HPLC is required to remove Copper traces. Use EDTA in the mobile phase if Cu retention is persistent.

Visualization of Workflows

The following diagram illustrates the divergent pathways for using Methyl N-propargylglycinate: direct coupling (Solution) vs. conversion to a Building Block (Solid Phase).

PeptoidSynthesis Start Methyl N-propargylglycinate (Starting Material) SolPhase Solution Phase Coupling (Protocol 1) Start->SolPhase Direct Coupling (Amine) FmocProt Fmoc Protection (Fmoc-Cl, NaHCO3) Start->FmocProt Pathway B Hybrid Peptide-Peptoid Hybrid (C-term Ester) SolPhase->Hybrid Click CuAAC Click Reaction (CuSO4, Ascorbate, Azide-R) Hybrid->Click Post-Synthesis Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) FmocProt->Hydrolysis BuildingBlock Fmoc-N-propargylglycine-OH (Purified Monomer) Hydrolysis->BuildingBlock SPPS Automated SPPS (Solid Phase) BuildingBlock->SPPS Standard Coupling SPPS->Click On-Resin or Post-Cleavage Final Functionalized Peptoid (Triazole Linkage) Click->Final

Figure 1: Strategic workflows for Methyl N-propargylglycinate: Direct solution coupling vs. conversion to SPPS building block.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Coupling Yield (Solution) Steric hindrance of secondary amine.Use HATU/HOAt instead of EDC. Increase reaction time. Ensure pH > 9 for the amine component.
Fmoc Loss during Hydrolysis Base sensitivity of Fmoc group.Use LiOH (milder than NaOH). Keep temperature at 0°C. Quench immediately.
Incomplete Click Reaction Oxidation of Cu(I) to Cu(II).Degas solvents thoroughly. Increase Sodium Ascorbate to 1.0 equiv. Use TBTA ligand.
Precipitation during Click Peptoid/Azide insolubility.Add DMSO or DMF to the aqueous mixture. Peptoids are generally soluble in organic/aqueous mixes.

References

  • Zuckermann, R. N., et al. (1992).[3] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Horn, T., et al. (2004). "Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis." Bioconjugate Chemistry, 15(2), 428–435. Link

  • Mindt, T. L., et al. (2009). "Modification of Peptoids via Copper-Catalyzed Azide-Alkyne Cycloaddition." Molecular Diversity, 13, 221–229. Link

  • Holub, J. M., & Kirshenbaum, K. (2010). "Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition." Chemical Society Reviews, 39(4), 1325–1337. Link

  • BenchChem. (2025). "Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine." BenchChem Application Notes. Link

Sources

Preparation of N-Substituted Glycine Monomers for Solid-Phase Synthesis: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to rapidly synthesize diverse libraries of bioactive molecules is paramount. Peptoids, or N-substituted glycine (NSG) oligomers, have emerged as a powerful class of peptidomimetics due to their remarkable proteolytic stability, enhanced cell permeability, and vast chemical diversity.[1][2][3][4] The cornerstone of accessing this chemical diversity lies in the efficient preparation of the N-substituted glycine monomers. This application note provides a comprehensive guide to the synthesis of NSG monomers, focusing on the highly efficient and versatile "submonomer" method for solid-phase synthesis.

The Submonomer Approach: A Paradigm Shift in Peptoid Synthesis

Historically, the synthesis of peptoids involved the use of pre-formed, Nα-protected N-substituted glycine monomers, a process that was often laborious and limited the accessible chemical space.[5] The advent of the submonomer method, pioneered by Zuckermann and colleagues, revolutionized peptoid synthesis by assembling the monomer unit directly on the solid support from two readily available precursors or "submonomers".[5][6][7] This two-step iterative process, consisting of an acylation step followed by a nucleophilic displacement, eliminates the need for monomer pre-synthesis and protection, thereby simplifying the workflow and expanding the repertoire of side chains that can be incorporated.[8][9]

The submonomer method's elegance lies in its simplicity and efficiency. A cycle for the addition of a single NSG monomer involves:

  • Acylation: The secondary amine on the resin-bound growing chain is acylated with a haloacetic acid, typically bromoacetic acid.[7][8]

  • Displacement: A primary amine, which will form the side chain of the peptoid, displaces the halide from the newly formed α-haloacetamide.[6][7]

This cycle is repeated to elongate the peptoid chain. The coupling efficiency of this two-step process routinely surpasses 98%, enabling the synthesis of peptoids up to 50 residues in length.[7]

Visualizing the Workflow: The Submonomer Synthesis Cycle

Submonomer_Synthesis Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Acylation Step 1: Acylation (Bromoacetic Acid, DIC/DMF) Wash2 Wash (DMF) Acylation->Wash2 Displacement Step 2: Displacement (Primary Amine/NMP) Wash3 Wash (DMF) Displacement->Wash3 Wash1->Acylation Wash2->Displacement Wash3->Acylation Repeat Cycle (n-1) times Final_Cleavage Final Cleavage (e.g., TFA cocktail) Wash3->Final_Cleavage Final Monomer Purification Purification (RP-HPLC) Final_Cleavage->Purification

Figure 1. A flowchart illustrating the key stages of the solid-phase submonomer synthesis of peptoids.

Detailed Protocols for N-Substituted Glycine Monomer Preparation on Solid Phase

The following protocols are optimized for manual solid-phase synthesis on a 50-100 µmol scale using Rink amide resin. These protocols can be adapted for automated peptide synthesizers.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide Resin100-200 mesh, ~0.5 mmol/gStandard peptide synthesis supplier
N,N-Dimethylformamide (DMF)Peptide synthesis grade
N-Methyl-2-pyrrolidone (NMP)Anhydrous
PiperidineReagent grade
Bromoacetic Acid≥99%Store in a desiccator.
N,N'-Diisopropylcarbodiimide (DIC)≥99%
Primary Amines (R-NH₂)VariousA diverse library is commercially available.
Dichloromethane (DCM)ACS grade
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98%
Deionized Water
Protocol 1: Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of Rink amide resin in a fritted reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain. Repeat with a fresh 20% piperidine in DMF solution for 12 minutes.[7]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL).

Causality Insight: The initial Fmoc deprotection reveals the primary amine on the resin, which serves as the starting point for the peptoid chain growth. The two-step deprotection ensures complete removal of the Fmoc group.

Protocol 2: The Submonomer Cycle (Acylation and Displacement)

This two-step cycle is repeated for each N-substituted glycine monomer to be added to the sequence.

Step 2a: Bromoacetylation (Acylation)

  • To the deprotected and washed resin, add a solution of 0.6 M bromoacetic acid in DMF (1 mL for 50 µmol scale).

  • Add N,N'-diisopropylcarbodiimide (DIC) (0.93 equivalents relative to bromoacetic acid).

  • Agitate the reaction mixture for 30 minutes at room temperature.[7]

  • Drain the reaction solution and wash the resin with DMF (5 x 2 mL).

Expertise & Experience: Bromoacetic acid is a potent acylating agent when activated with DIC.[5] It is crucial to use a fresh solution of bromoacetic acid. For sterically hindered amines on the growing chain, extending the reaction time or a double coupling may be necessary.

Step 2b: Nucleophilic Displacement (Amination)

  • Add a 1-2 M solution of the desired primary amine in NMP to the resin (1 mL for 50 µmol scale).

  • Agitate the reaction mixture for 30-120 minutes at room temperature.[7] The reaction time will vary depending on the nucleophilicity of the amine.

  • Drain the amine solution and wash the resin with DMF (5 x 2 mL).

Trustworthiness: The progress of the displacement reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of primary amines and the completion of the reaction. For weakly nucleophilic amines, such as anilines, longer reaction times or the addition of a halophilic silver salt can accelerate the reaction.[6][11]

Protocol 3: Final Cleavage and Deprotection
  • After the final displacement step, wash the resin with DMF (5 x 2 mL) followed by DCM (3 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptoid by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptoid, decant the ether, and dry the crude product under vacuum.

Authoritative Grounding: The TFA cocktail not only cleaves the peptoid from the resin but also removes any acid-labile side-chain protecting groups that may have been used. TIS acts as a scavenger to prevent side reactions.

Key Considerations and Troubleshooting

ChallengePotential CauseRecommended Solution
Incomplete AcylationSteric hindrance, inefficient activationExtend reaction time to 60 minutes, perform a double acylation, or use iodoacetic acid which is more reactive than bromoacetic acid.[5]
Incomplete DisplacementPoorly nucleophilic amine (e.g., anilines), steric hindranceIncrease reaction time (up to 24 hours), increase temperature (e.g., 35-50 °C), or add a silver salt (e.g., AgClO₄) to facilitate halide abstraction.[6][11]
Diketopiperazine FormationCyclization of the N-terminal dimerThis side reaction is more prevalent after the second monomer addition. It is advisable not to pause the synthesis after the second displacement step.[7][8]
Side Reactions During CleavageReactive functional groups on side chainsUse appropriate scavengers in the cleavage cocktail based on the side chain functionalities present.

Characterization and Purification

The crude peptoid should be analyzed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to confirm its identity and purity. Purification is typically achieved using preparative RP-HPLC.

Chemical Mechanism of the Submonomer Method

Mechanism cluster_acylation Step 1: Acylation cluster_displacement Step 2: Displacement (SN2) Resin_NHR Resin-Bound Secondary Amine Resin_Bromoacetamide Resin-Bound α-Bromoacetamide Resin_NHR->Resin_Bromoacetamide + Activated_Ester Bromoacetic_Acid Bromoacetic Acid (BrCH₂COOH) Activated_Ester O-acylisourea Intermediate Bromoacetic_Acid->Activated_Ester + DIC DIC DIC Primary_Amine Primary Amine (R'-NH₂) Resin_NSG N-Substituted Glycine Monomer Resin_Bromoacetamide->Resin_NSG + R'-NH₂

Figure 2. The chemical mechanism of the two-step submonomer synthesis of N-substituted glycine monomers.

Conclusion

The submonomer method for the solid-phase synthesis of N-substituted glycine monomers is a robust, efficient, and highly versatile technique that has become the gold standard in peptoid chemistry. Its simplicity allows for the rapid creation of large, chemically diverse peptoid libraries, which are invaluable for drug discovery and materials science. By understanding the underlying chemical principles and following optimized protocols, researchers can effectively harness the power of peptoids to explore new frontiers in science.

References

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Proulx, C., Yoo, S., Connolly, M. D., & Zuckermann, R. N. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry, 80(17), 8876–8885. [Link]

  • Knight, A. S., Zhou, E. Y., Francis, M. B., & Zuckermann, R. N. (2015). The Peptoid Synthesis Toolbox. Chem. Soc. Rev., 44(18), 6460-6519. [Link]

  • Zuckermann, R. N., & Knight, A. S. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments, (57), e3371. [Link]

  • QYAOBIO. (n.d.). Peptoid - Peptide Mimetic. Retrieved from [Link]

  • Connolly, M. D., Xuan, S., Molchanova, N., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 655, 23-61. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

  • Semantic Scholar. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • Tran, T. A., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(22), 7723–7729. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Jobin, S., et al. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626–5629. [Link]

  • ResearchGate. (n.d.). Peptoid synthesis by monomer and sub-monomer methods. Retrieved from [Link]

  • Connolly, M. D., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]

  • Tran, T. A., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(22), 7723-7729. [Link]

  • Proulx, C., et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry, 80(17), 8876-8885. [Link]

Sources

Application Notes and Protocols for the Fmoc-Protection of N-Propargylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fmoc-Protected N-Propargylglycine Derivatives

N-propargylglycine, a non-proteinogenic amino acid, has garnered significant attention in medicinal chemistry and drug discovery. Its terminal alkyne functionality serves as a versatile chemical handle for the introduction of various molecular entities via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. Furthermore, N-propargylglycine itself has been identified as an irreversible inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism, highlighting its potential as a therapeutic agent[3].

For its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), the protection of the secondary amine is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the industry standard for the temporary protection of amino groups in SPPS. Its key advantage lies in its stability to acidic conditions while being readily cleaved by mild bases, such as piperidine, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups[4].

This application note provides a comprehensive guide to the synthesis of Fmoc-N-propargylglycine methyl ester, a key building block for the aforementioned applications. We present a detailed, two-step protocol starting from the commercially available glycine methyl ester hydrochloride. The causality behind experimental choices, detailed purification procedures, and methods for analytical characterization are thoroughly discussed to ensure reproducible and high-purity synthesis.

Reaction Schematics and Mechanism

The overall synthesis is a two-step process: (1) N-alkylation of glycine methyl ester with propargyl bromide, followed by (2) Fmoc protection of the resulting secondary amine.

Step 1: N-Alkylation

The first step involves the nucleophilic substitution of propargyl bromide by the amino group of glycine methyl ester. A base is required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the ammonium salt of the starting material.

Step 2: Fmoc Protection (Schotten-Baumann Conditions)

The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. This involves the reaction of the secondary amine with the acid chloride in a two-phase system or in the presence of an aqueous base to neutralize the liberated hydrochloric acid[5][6]. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of Fmoc-Cl.

Experimental Protocols

Part 1: Synthesis of N-Propargylglycine Methyl Ester

This protocol is adapted from established methods for the N-alkylation of glycine esters[7].

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Moles (mmol)Equivalents
Glycine methyl ester hydrochloride125.551.26 g101.0
Potassium carbonate (K₂CO₃)138.214.15 g303.0
Propargyl bromide (80% in toluene)118.96 (neat)1.86 mL151.5
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL--
Diethyl ether (Et₂O)74.12As needed--
Saturated aqueous sodium chloride (brine)-As needed--
Anhydrous magnesium sulfate (MgSO₄)120.37As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycine methyl ester hydrochloride (1.26 g, 10 mmol) and anhydrous N,N-dimethylformamide (50 mL).

  • Add potassium carbonate (4.15 g, 30 mmol) to the suspension.

  • Add propargyl bromide (1.86 mL of 80% solution in toluene, 15 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes 1:1 and visualizing with ninhydrin stain).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propargylglycine methyl ester as an oil. This crude product is often used in the next step without further purification.

Part 2: Fmoc-Protection of N-Propargylglycine Methyl Ester

This protocol employs standard Schotten-Baumann conditions for Fmoc protection[4][5].

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Moles (mmol)Equivalents
Crude N-propargylglycine methyl ester127.14~1.27 g~101.0
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)258.702.85 g111.1
Sodium bicarbonate (NaHCO₃)84.012.52 g303.0
1,4-Dioxane88.1150 mL--
Water18.0250 mL--
Ethyl acetate (EtOAc)88.11As needed--
1 M Hydrochloric acid (HCl)36.46As needed--
Saturated aqueous sodium chloride (brine)-As needed--
Anhydrous magnesium sulfate (MgSO₄)120.37As needed--

Procedure:

  • Dissolve the crude N-propargylglycine methyl ester (~1.27 g, ~10 mmol) in 50 mL of 1,4-dioxane in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium bicarbonate (2.52 g, 30 mmol) in 50 mL of water.

  • Add the aqueous sodium bicarbonate solution to the dioxane solution of the amine and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve Fmoc-Cl (2.85 g, 11 mmol) in 20 mL of 1,4-dioxane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes 1:4, visualizing with UV light).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification by Silica Gel Chromatography

The crude Fmoc-N-propargylglycine methyl ester is purified by flash column chromatography on silica gel.

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified Fmoc-N-propargylglycine methyl ester as a white solid or viscous oil.

Analytical Characterization

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected ¹H NMR Data (400 MHz, CDCl₃):

The following is a prediction of the key signals based on the structure and data from similar compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78 - 7.74d2HAromatic protons of fluorenyl group
7.62 - 7.58d2HAromatic protons of fluorenyl group
7.42 - 7.38t2HAromatic protons of fluorenyl group
7.34 - 7.28t2HAromatic protons of fluorenyl group
4.50 - 4.40m2H-OCH₂ -Fmoc
4.25 - 4.20t1H-CH-Fmoc
4.10 - 4.00s (broad)2HN-CH₂ -COOCH₃
3.75s3H-COOCH₃
3.50 - 3.40d2H-N-CH₂ -C≡CH
2.25t1H-C≡CH

Note: Due to the presence of rotamers around the carbamate bond, some signals may appear broadened or as multiple peaks.

Workflow Visualization

Fmoc_Protection_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Glycine Methyl Ester HCl Alkylation N-Alkylation (Propargyl Bromide, K₂CO₃, DMF, 80°C) Start->Alkylation Intermediate N-Propargylglycine Methyl Ester (Crude) Alkylation->Intermediate FmocProtection Fmoc Protection (Fmoc-Cl, NaHCO₃, Dioxane/H₂O) Intermediate->FmocProtection CrudeProduct Crude Fmoc-N-propargylglycine Methyl Ester FmocProtection->CrudeProduct Purification Silica Gel Column Chromatography CrudeProduct->Purification PureProduct Pure Fmoc-N-propargylglycine Methyl Ester Purification->PureProduct Analysis Characterization (¹H NMR, MS) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of Fmoc-N-propargylglycine methyl ester.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in N-alkylation step Incomplete reaction. Moisture in the reaction. Insufficient base.Extend reaction time and monitor by TLC. Ensure use of anhydrous DMF and dry glassware. Use freshly ground K₂CO₃.
Multiple spots on TLC after N-alkylation Dialkylation of the amine. Unreacted starting material.Use a slight excess of glycine methyl ester hydrochloride relative to propargyl bromide. Ensure the reaction goes to completion.
Low yield in Fmoc protection Hydrolysis of Fmoc-Cl. Incomplete reaction.Add Fmoc-Cl solution slowly at low temperature. Ensure vigorous stirring to facilitate reaction between the two phases. Extend reaction time.
Difficulty in purification Co-elution of impurities. Streaking on the column.Optimize the mobile phase for column chromatography by testing different solvent ratios with TLC. For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can improve peak shape.
Broad peaks in ¹H NMR spectrum Presence of rotamers. Residual solvent.This is common for Fmoc-protected amino acids. Running the NMR at a higher temperature may coalesce the peaks. Ensure the sample is thoroughly dried under vacuum to remove residual solvents.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of Fmoc-N-propargylglycine methyl ester, a valuable building block in peptide synthesis and medicinal chemistry. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this compound in high purity, ready for downstream applications. The insights into the reaction mechanism and troubleshooting guide further support the successful implementation of this synthetic route.

References

  • Lokey, R. S. (2017). Fmoc. Lokey Lab Protocols.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 4(92), 50694-50697.
  • Gude, M., Meunier, J., & Ryf, J. (2002). Strategy for the synthesis of peptides using Fmoc amino acid chlorides. Letters in Peptide Science, 9(4), 203-206.
  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3369–3374.
  • Wiley Online Library. (2002). Supporting Information for Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939.

Sources

Application Notes and Protocols: Bioorthogonal Labeling Using Propargyl-Glycine and its Analogs for Studying Nascent Proteomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of Protein Synthesis with Chemical Precision

In the intricate and dynamic world of the cell, understanding when and where proteins are synthesized is fundamental to unraveling complex biological processes, from cell cycle progression and signaling to disease pathogenesis. Traditional methods for studying protein synthesis, while foundational, often lack the spatiotemporal resolution required to capture the nuances of the nascent proteome. Bioorthogonal chemistry has emerged as a powerful technology to overcome these limitations, allowing for the precise labeling and visualization of newly synthesized proteins in their native environment without perturbing cellular functions.[1][2]

This guide provides a comprehensive overview and detailed protocols for the use of propargyl-glycine and its more commonly utilized analog, L-homopropargylglycine (HPG), in bioorthogonal labeling workflows.[3][4] These methionine surrogates, bearing a terminal alkyne group, are metabolically incorporated into nascent polypeptide chains by the cell's own translational machinery.[3][5] This bio-orthogonal handle then serves as a versatile platform for the covalent attachment of a wide array of reporter molecules, such as fluorophores or biotin, via highly specific and efficient "click chemistry" reactions.[6][7]

We will delve into the two predominant click chemistry modalities: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][][10][11] This document is designed for researchers, scientists, and drug development professionals seeking to leverage this cutting-edge technology to gain deeper insights into protein synthesis and cellular dynamics.

The Principle of Bioorthogonal Labeling with Propargyl-Containing Amino Acids

The core of this technique lies in a two-step process that decouples the labeling from the biological system, ensuring minimal interference.

Step 1: Metabolic Incorporation of the Alkyne Handle. Cells are cultured in a methionine-deficient medium and supplemented with a methionine analog containing a terminal alkyne, such as L-homopropargylglycine (HPG).[3][12][13] The cellular translational machinery recognizes HPG as a methionine surrogate and incorporates it into newly synthesized proteins.[3] This effectively "tags" the nascent proteome with a bio-orthogonal alkyne group.

Step 2: Chemoselective Ligation via Click Chemistry. Following metabolic labeling, the alkyne-tagged proteins are detected through a highly specific and efficient click chemistry reaction with a molecule bearing a complementary azide group. This azide-containing probe can be a fluorophore for imaging, a biotin tag for enrichment and pull-down experiments, or any other desired reporter molecule.

The Two Flavors of Azide-Alkyne Cycloaddition:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction.[8][11] It requires a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable triazole linkage.[11] While very effective, the potential cytotoxicity of copper can be a concern for in vivo applications.[8][14] The development of copper-chelating ligands like THPTA has helped to mitigate this toxicity and improve reaction efficiency in biological systems.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[][10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the release of ring strain.[][15] SPAAC is ideal for live-cell imaging and in vivo studies where the introduction of a potentially toxic metal catalyst is undesirable.[][10]

Visualizing the Workflow: From Metabolic Labeling to Detection

Bioorthogonal_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Chemistry Detection Live_Cells Live Cells in Culture HPG_Addition Supplement with L-Homopropargylglycine (HPG) Live_Cells->HPG_Addition Incubate Protein_Synthesis Nascent Protein Synthesis HPG_Addition->Protein_Synthesis Labeled_Proteome Proteome with Incorporated HPG (Alkyne) Protein_Synthesis->Labeled_Proteome Fixation_Permeabilization Cell Fixation & Permeabilization (for CuAAC) Labeled_Proteome->Fixation_Permeabilization Optional for SPAAC SPAAC_Reaction SPAAC Reaction (Live or Fixed): + Azide-Probe with Strained Alkyne (e.g., DBCO) Labeled_Proteome->SPAAC_Reaction CuAAC_Reaction CuAAC Reaction: + Azide-Probe + Copper(I) Catalyst + Ligand Fixation_Permeabilization->CuAAC_Reaction Detection Detection: - Fluorescence Microscopy - Western Blot - Mass Spectrometry CuAAC_Reaction->Detection SPAAC_Reaction->Detection CuAAC_Mechanism Alkyne R1-C≡CH Cu_acetylide [R1-C≡C-Cu(I)] Alkyne->Cu_acetylide + Cu(I) Azide R2-N3 Cu_I Cu(I) Triazole_product 1,4-disubstituted triazole Cu_acetylide->Triazole_product + R2-N3 Triazole_product->Cu_I - R1,R2-triazole SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product Ring Strain Release

Caption: The principle of Strain-Promoted Azide-Alkyne Cycloaddition.

Conclusion

Bioorthogonal labeling with propargyl-glycine analogs like HPG offers an unparalleled window into the dynamics of protein synthesis. By combining metabolic labeling with the precision of click chemistry, researchers can visualize, identify, and quantify nascent proteomes with high specificity and temporal resolution. The choice between CuAAC and SPAAC provides the flexibility to tailor the experimental approach to a wide range of biological systems, from fixed cells to living organisms. As this technology continues to evolve, it promises to yield even deeper insights into the complex symphony of cellular life.

References

  • Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • Kim, C. H., et al. (2012). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (68), e4116. [Link]

  • Dommerholt, J., et al. (2010). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 21(10), 1845-1849. [Link]

  • Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. [Link]

  • ResearchGate. (n.d.). Bioorthogonal reactions for labeling of a protein of interest. CuAAC, copper-catalyzed azide alkyne cycloaddition. Retrieved from [Link]

  • Pezacki Lab. (n.d.). Bioorthogonal Chemistry. Retrieved from [Link]

  • Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience, 3(1), 40-49. [Link]

  • Gasser, C., et al. (2017). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Society Reviews, 46(21), 6489-6503. [Link]

  • Ngo, J. T., et al. (2012). Two-strain, cell-selective protein labeling in mixed bacterial cultures. ACS Chemical Biology, 7(8), 1333-1337. [Link]

  • Sureshbabu, V. V., et al. (2009). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Letters in Organic Chemistry, 6(8), 629-635. [Link]

  • Scott, L., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(6), 903-915. [Link]

  • Scott, L., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(6), 903-915. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Liu, J., et al. (2021). Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes. STAR Protocols, 2(3), 100624. [Link]

  • Jena Bioscience. (n.d.). Protein synthesis monitoring - residue-selective. Retrieved from [Link]

  • Beatty, K. E., et al. (2006). Fluorescence Visualization of Newly Synthesized Proteins in Mammalian Cells. Angewandte Chemie International Edition, 45(44), 7364-7367. [Link]

  • Wikipedia. (n.d.). Propargylglycine. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2009). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Letters in Organic Chemistry, 6(8), 629-635. [Link]

  • Chen, Y., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. International Journal of Molecular Sciences, 24(13), 10884. [Link]

  • Glenn, W. K., et al. (2021). In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana. The Plant Journal, 107(4), 1260-1276. [Link]

  • Glenn, W. K., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. [Link]

  • Sureshbabu, V. V., et al. (2009). Preparation of the propargyl ester of Boc-Gly-OH (2a) and the effective deprotection of the propargyl ester with tetrathiomolybdate. ResearchGate. [Link]

  • Glenn, W. K., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. [Link]

  • Sureshbabu, V. V., et al. (2009). Applications of propargyl esters of amino acids in solution-phase Peptide synthesis. Tetrahedron Letters, 50(48), 6674-6677. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Dieck, S. T., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 58(1), 7.11.1-7.11.19. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Signer, R. A., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols, 9(4), 861-873. [Link]

  • Villalobos-Cantor, S., et al. (2026). Visualizing and profiling de novo protein synthesis in Drosophila with cell-type specificity. Methods in Cell Biology, 200, 119-136. [Link]

  • Lang, K., & Chin, J. W. (2014). Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. Chemical Communications, 50(79), 11505-11516. [Link]

  • Lakshmanan, A., et al. (2013). Bioorthogonal Labeling Enables In Situ Fluorescence Imaging of Expressed Gas Vesicle Nanostructures. Bioconjugate Chemistry, 24(7), 1184-1191. [Link]

  • iGEM. (2017). Team:Bielefeld-CeBiTec/Project/toolbox/analysing. Retrieved from [Link]

  • Dieck, S. T., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 58(1), 7.11.1-7.11.19. [Link]

  • Kumar, A., et al. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus, 15(11), e48957. [Link]

  • European Journal of Chemistry. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry, 15(4), 355-365. [Link]

Sources

Troubleshooting & Optimization

optimizing yield of N-propargylglycine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing N-Propargylglycine Methyl Ester Synthesis

Audience: Organic Chemists, Medicinal Chemists, Drug Development Researchers. Scope: Yield optimization, impurity suppression (bis-alkylation), and purification strategies.

Introduction: The Selectivity Challenge

N-Propargylglycine methyl ester is a critical "click-ready" building block for peptidomimetics and PRODH inhibitors. However, its synthesis via direct alkylation is notoriously plagued by over-alkylation . The secondary amine product (mono-propargyl) is often more nucleophilic than the primary amine starting material (glycine methyl ester), leading to significant formation of the N,N-dipropargyl byproduct.

This guide provides an optimized protocol designed to suppress this side reaction and maximize the yield of the desired mono-substituted product.

Part 1: Critical Reaction Parameters (Protocol Optimization)

Q1: Why is my yield of the mono-propargyl product consistently low (<40%)?

Diagnosis: You are likely using a 1:1 stoichiometry or adding the alkylating agent too quickly. The Fix: You must statistically favor the attack of the starting material over the product.

  • Stoichiometry: Do not use 1 equivalent of Glycine Methyl Ester (GME). Use an excess of GME (1.5 to 2.0 equivalents) relative to Propargyl Bromide. This ensures that Propargyl Bromide always encounters unreacted GME rather than the more reactive product.

  • Addition Rate: The concentration of Propargyl Bromide must be kept low.[1] Add it dropwise over 1–2 hours as a dilute solution.

Q2: Which base and solvent system gives the best selectivity?

Recommendation: Inorganic bases in polar aprotic solvents.

ParameterRecommendedWhy?
Solvent DMF or MeCN DMF solubilizes the polar amino ester salt best, ensuring homogeneity. MeCN is easier to remove but may require heating to dissolve the salt.
Base

(2.0–3.0 equiv)
Mild enough to prevent ester hydrolysis but strong enough to neutralize the HBr formed. Avoid strong organic bases (

) if possible, as they can promote complex mixtures or racemization if the glycine center were chiral (not applicable here, but good practice).
Temperature

RT
Start at

during addition to suppress the rate of the second alkylation. Warm to Room Temperature (RT) only to drive conversion.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of N-propargylglycine methyl ester via direct alkylation.

Reagents:

  • Glycine methyl ester hydrochloride (GME·HCl): 20 mmol (2.51 g)

  • Propargyl bromide (80% in toluene): 10 mmol (1.12 mL) — Limiting Reagent

  • Potassium Carbonate (

    
    ): 30 mmol (4.14 g)
    
  • DMF (Anhydrous): 40 mL

Step-by-Step Workflow:

  • Base Activation: In a round-bottom flask, suspend GME·HCl (2.0 equiv) and

    
     (3.0 equiv) in DMF. Stir vigorously at RT for 30 minutes to liberate the free amine.
    
  • Cooling: Cool the suspension to

    
      using an ice bath.
    
  • Controlled Addition: Dissolve Propargyl Bromide (1.0 equiv) in 10 mL of DMF. Add this solution dropwise to the reaction mixture over 60–90 minutes using an addition funnel or syringe pump.

  • Reaction: Allow the mixture to warm to RT slowly and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin (amines) or

      
       (alkynes). The bis-propargyl impurity will typically have a higher 
      
      
      
      (less polar) than the mono-product.
  • Workup:

    • Filter off the solid salts (

      
      , KCl/KBr).
      
    • Concentrate the DMF under reduced pressure (high vacuum/rotovap with water bath

      
      ).
      
    • Resuspend residue in EtOAc and wash with cold saturated

      
       (to remove unreacted GME·HCl) and brine.
      
    • Dry over

      
       and concentrate.
      

Part 3: Troubleshooting & Purification

Q3: How do I efficiently separate the mono-product from the bis-impurity?

Strategy: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Gradient of Hexane:EtOAc (start 9:1

    
     1:1).
    
  • Separation Logic: The bis-propargyl product (tertiary amine) lacks hydrogen bond donors, making it significantly less polar. It will elute first. The mono-propargyl product (secondary amine) is more polar and elutes later. Unreacted glycine methyl ester is very polar and may remain on the baseline or require MeOH/DCM to elute.

Q4: My ester is hydrolyzing during workup. What went wrong?

Diagnosis: Exposure to aqueous base for too long or at high temperatures. Fix:

  • Keep all aqueous washes ice-cold .

  • Perform the extraction quickly.

  • Avoid strong basic washes (like NaOH). Saturated

    
     is safer.
    
Q5: Is there a "cleaner" route if I need >98% purity without difficult chromatography?

Alternative Route: The "Reverse" Alkylation. Instead of alkylating glycine, alkylate propargylamine with methyl bromoacetate.

  • Why? You can use a massive excess of propargylamine (cheap) to force the reaction to the mono-alkylated stage.

  • Reaction: Propargylamine (5–8 equiv) + Methyl Bromoacetate (1 equiv) in THF at

    
    .
    
  • Advantage:[2][3] The excess propargylamine is volatile (b.p. 83°C) and can be removed by evaporation, leaving the crude product much cleaner.

Part 4: Visualizing the Chemistry

Figure 1: Reaction Pathway & Competition

This diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired bis-alkylation.

ReactionPathway cluster_conditions Optimization Strategy Start Glycine Methyl Ester (Nucleophile) Mono N-Propargylglycine Methyl Ester (Target Product) Start->Mono k1 (Slow Addition Favors) Reagent Propargyl Bromide (Electrophile) Reagent->Mono Bis N,N-Dipropargyl (Side Product) Reagent->Bis Mono->Bis k2 (Excess Reagent Favors) Advice1 Excess Glycine Ester (Reduces k2 pathway) Advice2 Dropwise Reagent (Starves k2 pathway)

Caption: Kinetic competition between mono- and bis-alkylation. Controlling reagent concentration is key to stopping at the mono-stage.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve low yield or purity issues.

Troubleshooting Issue Low Yield / Impure Product CheckTLC Check TLC: Is Bis-product visible? Issue->CheckTLC YesBis Yes (High Rf spot) CheckTLC->YesBis Over-alkylation NoBis No (Only SM or Baseline) CheckTLC->NoBis Low Conversion ActionBis1 Reduce Propargyl Bromide eq (to 0.8 - 0.9 eq) YesBis->ActionBis1 ActionBis2 Increase Glycine Ester eq (to 2.0 - 3.0 eq) YesBis->ActionBis2 ActionBis3 Slower Addition Rate YesBis->ActionBis3 ActionNo1 Increase Temp (RT -> 40°C) NoBis->ActionNo1 ActionNo2 Check Reagent Quality (Propargyl bromide degrades) NoBis->ActionNo2

Caption: Decision tree for diagnosing reaction failure based on TLC analysis.

References

  • BenchChem. (2025).[1][4] An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine. Retrieved from

  • ACS Green Chemistry Institute. (2026).[5] Avoiding Over-alkylation: Reagent Guides. Retrieved from

  • National Institutes of Health (NIH). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from

  • Organic Syntheses. Procedure for N-Alkylation of Amino Acid Esters. Retrieved from

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from

Sources

Technical Support Center: Purification of N-Alkylated Glycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-GLY-EST-001

Diagnostic Triage: Select Your Protocol

Before proceeding, characterize your crude mixture.[1] N-alkylated glycine esters (


) present a unique challenge: they possess a basic amine, a potentially labile ester, and a high propensity for self-cyclization into diketopiperazines (DKPs).
Method Selection Logic

Use the following logic gate to determine the safest purification route for your specific derivative.

PurificationLogic Start Start: Crude N-Alkyl Glycine Ester IsSolid Is the product a solid? Start->IsSolid Recryst Recrystallization (as HCl or Oxalate salt) IsSolid->Recryst Yes IsVolatile Is it volatile? (BP < 150°C @ 1mmHg) IsSolid->IsVolatile No (Oil) VacDist Vacuum Distillation (Risk: DKP Formation) IsVolatile->VacDist Yes AcidStable Is the Ester Acid/Base Stable? (Avoid if t-Butyl ester) IsVolatile->AcidStable No ABExtract Mod. Acid-Base Extraction (Cold/pH Controlled) AcidStable->ABExtract Yes FlashChrom Flash Chromatography (Buffered Silica) AcidStable->FlashChrom No

Figure 1: Decision matrix for purification methodology based on physicochemical properties.

Critical Protocols & Troubleshooting

Protocol A: Modified Acid-Base Extraction (The "Cold" Method)

Best for: Removing neutral organic impurities and unreacted alkyl halides. Risk: Ester hydrolysis (saponification) if pH > 9 or Temperature > 10°C.

Standard acid-base extractions often destroy glycine esters. This modified protocol minimizes hydrolysis kinetics.[2]

Reagents:

  • Acid: 1M HCl (aq) or 10% Citric Acid (for acid-sensitive esters like t-Bu).

  • Base: Saturated

    
     (aq) or 2M 
    
    
    
    . Avoid NaOH.
  • Solvent: DCM or EtOAc.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in organic solvent (EtOAc preferred).

  • Salt Formation (Extraction 1): Extract with cold (0°C) Acid.

    • Chemistry: The amine protonates (

      
      ), moving to the aqueous layer. Neutral impurities remain in organic.
      
  • Separation: Discard the organic layer. Keep the aqueous layer on ice.

  • Basification (The Critical Step):

    • Add organic solvent to the aqueous acidic layer.

    • Slowly add Base (Sat.

      
      ) with vigorous stirring until pH reaches 8.0–8.5.
      
    • Warning: Do not exceed pH 9. High pH catalyzes ester hydrolysis rapidly [1].

  • Recovery: Separate layers immediately. Wash organic layer with Brine, dry over

    
    , and concentrate in vacuo at <30°C.
    

Troubleshooting Table:

SymptomDiagnosisSolution
Low Yield Hydrolysis of ester to water-soluble acid.Use weaker base (

); keep T < 5°C; perform extraction faster.
Emulsion Amphiphilic nature of N-alkyl glycine.Add solid NaCl to saturate aqueous phase; filter through Celite.
Product in Waste pH was not high enough during basification.Ensure pH > pKa of the amine (approx 7.8–8.2 for N-alkyl glycines).
Protocol B: Flash Chromatography (Silica Deactivation)

Best for: Complex mixtures where extraction fails. Issue: "Streaking." Amines interact strongly with acidic silanols (


), causing broad tails and poor separation [2].

The Fix: Mobile Phase Modifiers You must compete for the silanol sites.

  • Option 1 (Standard): Add 1–3% Triethylamine (TEA) to your Hexane/EtOAc system.

  • Option 2 (Polar): Use DCM / Methanol /

    
     (90:9:1).
    
  • Option 3 (Pre-treatment): Flush the column with 5% TEA in Hexane, then run your standard gradient.

Visualization of the Problem (Silanol Interaction): Silica Gel (


) acts as a proton donor to the N-alkyl glycine (

), essentially turning your column into an ion-exchange resin. The modifier (TEA) saturates these acidic sites.
Protocol C: Preventing Diketopiperazine (DKP) Formation

The Silent Killer: Glycine derivatives are sterically unhindered, making them the most prone to cyclization into DKPs (cyclic dimers), especially upon heating [3].

DKP_Mechanism Linear 2x Linear Ester (R-NH-CH2-COOR') TS Nucleophilic Attack (Amine -> Carbonyl) Linear->TS Heat / Time DKP Diketopiperazine (Cyclic Dimer) + 2 ROH TS->DKP - Alcohol

Figure 2: Thermal cyclization pathway of glycine esters.

Prevention Strategy:

  • Avoid Distillation if possible. If necessary, use high vacuum (<0.5 mmHg) to lower the boiling point.

  • Storage: Store as the HCl salt . The protonated amine (

    
    ) is non-nucleophilic and cannot attack the ester carbonyl.
    
  • Removal: DKPs are often highly crystalline and poorly soluble in ether. Triturate your crude oil with cold diethyl ether; the DKP often precipitates as a white solid while your product remains in solution.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but I need a solid for stability. What do I do? A: Convert it to a salt. Dissolve the oil in dry diethyl ether and add 1M HCl in ether (or dioxane) dropwise. The N-alkyl glycine ester hydrochloride will precipitate immediately. This form is shelf-stable and resistant to DKP formation [4].

Q: I see a new spot on TLC just sitting on the bench. What is it? A: It is likely the DKP (dimer) or the hydrolysis product (carboxylic acid).

  • Test: DKP is usually much less polar (higher Rf) than the free amine but UV active. The acid stays on the baseline.

Q: Can I use Kugelrohr distillation? A: Only for mono-alkylated glycines with short chains (Methyl/Ethyl). Long chains or bulky groups require too much heat, leading to degradation. If you must distill, ensure the bath temperature does not exceed 120°C.

Q: Why does my NMR show a complex mixture of rotamers? A: If you have an N-alkyl-N-acyl glycine (peptoid monomer), tertiary amides exhibit cis/trans isomerism on the NMR timescale. This is normal. Heating the NMR tube (VT-NMR) often coalesces the peaks, confirming purity [5].

References

  • Vertex AI Search. (2024). Method for extracting an amino acid ester from a hydrous solution. Patent US5374765A. Link

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Gilon, C., et al. (1980). Prevention of diketopiperazine formation in peptide synthesis. Journal of the Chemical Society. Link

  • Organic Syntheses. (1934). Glycine ethyl ester hydrochloride.[3] Org. Synth. 1934, 14, 46. Link

  • Proulx, C., et al. (2021).[4] Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science. Link

Sources

solubility of N-propargylglycine methyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of N-Propargylglycine Methyl Ester

Part 1: Technical Snapshot & Chemical Identity

Before addressing solubility specifically, it is critical to identify which form of the compound you are handling. The solubility profile of the Hydrochloride Salt differs drastically from that of the Free Base .

  • Compound Name: N-Propargylglycine Methyl Ester[1][2]

  • Common Aliases: Methyl 2-(prop-2-ynylamino)acetate;

    
    -propargyl-Gly-OMe
    
  • CAS Number: 62490-40-8 (Free Base) / 166271-28-9 (HCl Salt)

  • Molecular Formula:

    
     (Free Base MW: 127.14  g/mol )
    

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solubility based on the protonation state of the secondary amine.

Solubility Compatibility Table
SolventHCl Salt Form (Solid)Free Base Form (Oil/Low-Melting Solid)Application Context
Water High (>50 mg/mL)Low / ModerateAqueous workups; Biological buffers
Methanol / Ethanol High High Protio-solvent reactions; Recrystallization
DMSO / DMF High High Stock solutions; CuAAC Click Chemistry
Dichloromethane (DCM) Insoluble (Suspension)High Extraction; Acylation reactions
Ethyl Acetate InsolubleHigh Liquid-Liquid Extraction (Organic phase)
Diethyl Ether / Hexanes InsolubleLow / InsolublePrecipitation (Anti-solvent)
THF Low / ModerateHigh Anhydrous reactions

Critical Note: If you purchased this compound from a catalog, it is almost certainly the Hydrochloride Salt . Attempting to dissolve the salt directly in DCM or Ethyl Acetate without a base (like TEA or DIPEA) will result in a suspension, not a solution.

Part 3: Decision Tree for Solvent Selection

Use this logic flow to determine the optimal solvent system for your specific experimental goal.

SolventSelection Start Start: Select Application Reaction Chemical Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis Storage Long-term Storage Start->Storage Type Reaction Type? Reaction->Type NMR Solvent: DMSO-d6 or D2O (Avoid CDCl3 for salts) Analysis->NMR Store Solvent: None (Dry Solid) Hydrolysis risk in solution Storage->Store Click CuAAC (Click Chem) Type->Click Aqueous/Polar Acylation Amine Protection/Acylation Type->Acylation Anhydrous Solvent1 Rec: DMSO or tBuOH/H2O (Compatible with Cu catalysts) Click->Solvent1 Solvent2 Rec: DCM or DMF + Base (DIPEA/TEA required for HCl salt) Acylation->Solvent2

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Part 4: Troubleshooting & FAQs

Q1: I am trying to dissolve the commercial powder in DCM for a reaction, but it remains cloudy. Why? Diagnosis: You are likely using the HCl salt . The chloride counter-ion anchors the molecule in a crystal lattice that non-polar chlorinated solvents cannot break. Solution: Add an organic base (e.g., Triethylamine or Diisopropylethylamine) to the DCM suspension.

  • Mechanism:[1][3] The base deprotonates the ammonium species (

    
    
    
    
    
    
    
    ), releasing the free base which is highly soluble in DCM. The byproduct (Triethylamine hydrochloride) may remain soluble or precipitate depending on concentration.

Q2: Can I store N-propargylglycine methyl ester in water or DMSO stock solutions? Risk Assessment:

  • Water: High Risk. The methyl ester moiety is susceptible to hydrolysis, converting the compound back to N-propargylglycine (free acid), especially if the pH drifts away from neutral.

  • DMSO: Moderate Risk. While stable in anhydrous DMSO at -20°C, the terminal alkyne can undergo slow degradation or polymerization if exposed to trace metals or heat.

  • Best Practice: Store as a dry solid (HCl salt) at -20°C under argon. Prepare solutions fresh.

Q3: I see a new spot on TLC after leaving the solution in Methanol overnight. What happened? Diagnosis: Transesterification.

  • If you dissolved the methyl ester in ethanol (or another alcohol) with any trace of acid/base catalyst, you may have exchanged the ester group (e.g., methyl ester

    
     ethyl ester). Always match the alcohol solvent to the ester group (use Methanol for methyl esters) to avoid scrambling.
    

Part 5: Experimental Protocols

Protocol A: Converting HCl Salt to Free Base (Solvent Exchange)

Use this when you need the amine for nucleophilic attacks (e.g., reacting with an acid chloride).

  • Dissolution: Dissolve 1.0 g of N-propargylglycine methyl ester HCl in 10 mL of saturated aqueous

    
     (or 1M 
    
    
    
    if rapid processing is possible, but mild base is safer for esters).
  • Extraction: Immediately extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine organic layers and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <30°C.

  • Result: The residue is the Free Base (likely a pale yellow oil). Use immediately.

Protocol B: Standard Dissolution for Click Chemistry
  • Solvent: Prepare a 1:1 mixture of DMSO and Water (or t-Butanol/Water).

  • Concentration: Dissolve the HCl salt to a concentration of 10–50 mM.

  • Catalyst: Add the Copper(I) source (e.g.,

    
     + Sodium Ascorbate).
    
  • Note: The HCl salt is perfectly compatible with aqueous click chemistry; no prior neutralization is required as the buffer will handle the pH.

References

  • Synthesis & Properties : Journal of the American Chemical Society.[4] "Propargylglycine: An Acetylenic Amino Acid Antagonist."[4] (Discusses the fundamental properties of propargyl-amino acid derivatives).

  • Synthetic Utility : Trends in Chemistry. "Advances in the synthesis of cyclic peptides... by CuAAC-mediated macrocyclization." (Details the use of N-propargylglycine esters in click chemistry workflows).

  • Solubility Data : Santa Cruz Biotechnology. "L-Propargylglycine methyl ester hydrochloride Product Data." (Provides physical form and basic solubility data).

  • General Handling : Organic Syntheses. "Synthesis of Propargyl Amines and Esters." (General procedures for handling propargyl-amine intermediates).

Sources

Technical Support Center: Navigating Steric Hindrance in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates. While CuAAC is known for its broad functional group tolerance, significant steric bulk on either the azide or alkyne can impede the reaction, leading to low yields and frustration.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and an exploration of the underlying chemical principles to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have about steric hindrance in CuAAC reactions.

Q1: How significantly does steric hindrance impact the rate and yield of a CuAAC reaction?

While the CuAAC reaction is remarkably robust, significant steric bulk near the azide or alkyne functional groups can decrease the reaction rate.[1][2] However, the effect is often manageable, and in many cases, even sterically congested molecules can be synthesized with high to quantitative yields with proper optimization.[1] Extreme steric hindrance, however, will necessitate careful selection of catalysts, ligands, and reaction conditions.[1]

Q2: What are the primary reasons for low to no yield in a CuAAC reaction involving a bulky substrate?

Low yields in these cases can often be attributed to a few key factors:

  • Inefficient Catalyst Activity: The sterically hindered substrate may require a more active or specialized catalyst system to overcome the energy barrier of the reaction.[3]

  • Inaccessibility of Reactive Groups: The bulky nature of the substrate can physically block the approach of the reactants and the catalyst.[1]

  • Substrate Aggregation: Non-polar bulky substrates may aggregate in common reaction solvents, reducing their effective concentration.[4]

  • Catalyst Sequestration: Functional groups within the substrate, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive.[5]

Q3: Is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) a better alternative for sterically hindered substrates?

SPAAC is a copper-free click reaction that is highly valuable for biological applications due to the absence of a cytotoxic copper catalyst.[6] However, SPAAC can be more sensitive to steric hindrance than CuAAC.[1] The bulky nature of the strained cycloalkyne itself can introduce steric challenges.[1] The choice between CuAAC and SPAAC depends on the specific context of your experiment, including biocompatibility requirements and the nature of the substrates.[4]

Troubleshooting Guides: A Deeper Dive

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.

Issue 1: My CuAAC reaction with a sterically hindered substrate is showing low to no yield.

Q: I've set up my CuAAC reaction with a bulky alkyne and azide, but I'm seeing very little or no product formation. What are my first steps to troubleshoot this?

A: Addressing low yield in sterically hindered CuAAC reactions requires a systematic approach. Here’s a logical workflow to diagnose and solve the problem:

1. Optimize the Catalyst System:

  • Choice of Ligand: For sterically demanding substrates, the use of a copper-coordinating ligand is often essential. L[1]igands stabilize the Cu(I) oxidation state and accelerate the catalytic cycle. C[2][7]onsider using specialized ligands that have been shown to be effective for hindered substrates. A[3] comparison of commonly used ligands is provided in the table below.

LigandCommon ApplicationNotes for Steric Hindrance
TBTA General purpose, good for bioconjugationMay not be sufficient for highly hindered substrates.
THPTA Water-soluble, excellent for bioconjugationA good starting point, but more specialized ligands may be needed.
N-heterocyclic carbenes (NHCs) Highly active catalystsHave shown particular effectiveness for reactions with sterically hindered azides and alkynes.
Polybenzimidazole ligands Stronger Cu(I) bindingCan be superior under certain conditions, especially with low catalyst loading.
  • Copper Source and Reducing Agent: Ensure your Cu(I) source is active. If generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), use a fresh solution of the reducing agent, such as sodium ascorbate. T[8][9]he active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

[5]2. Adjust Reaction Conditions:

  • Temperature: While many CuAAC reactions proceed at room temperature, increasing the temperature to 40-80 °C can help overcome the activation energy barrier for sterically hindered substrates. *[3] Solvent: The choice of solvent is critical, especially for bulky, non-polar substrates that may have poor solubility in common aqueous/t-butanol mixtures. C[4]onsider using solvents like DMF, DMSO, or toluene to ensure all reactants are fully dissolved. *[3][10] Concentration: If the reaction is too dilute, increasing the concentration of the reactants can improve the reaction rate. *[3] Degassing: To prevent oxidation of the Cu(I) catalyst, it is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

[1][10]3. Verify Reagent Integrity and Stoichiometry:

  • Purity: Confirm the purity of your azide and alkyne starting materials. Azides, in particular, can be unstable and should be stored properly. *[2] Stoichiometry: A slight excess (1.1-1.5 equivalents) of the less sterically hindered or more accessible reagent can help drive the reaction to completion.

[5]#### Issue 2: I'm observing significant side product formation, especially alkyne homocoupling.

Q: My desired product is forming, but I'm also getting a significant amount of a side product that appears to be a diyne from the homocoupling of my alkyne. How can I prevent this?

A: The formation of diynes is a result of the Glaser coupling, a common side reaction in CuAAC chemistry, especially when oxygen is present. H[1][11]ere’s how to minimize it:

  • Rigorous Degassing: The most critical step is to remove oxygen from your reaction mixture. Degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes before adding the catalyst. *[1][10] Sufficient Reducing Agent: Ensure you have a sufficient excess of a fresh reducing agent like sodium ascorbate throughout the reaction. T[1]his helps to maintain the copper in its active Cu(I) state and scavenge any residual oxygen.

  • Order of Addition: A recommended order of addition is to pre-mix the copper source (e.g., CuSO₄) and the stabilizing ligand before adding them to the solution containing the azide and alkyne. The reducing agent should be added last to initiate the reaction. T[2][12]his can help to ensure the catalyst is in its active form before it has a chance to promote side reactions.

Let's visualize the CuAAC catalytic cycle and the competing Glaser coupling pathway:

CuAAC_vs_Glaser cluster_cunc CuAAC Catalytic Cycle cluster_glaser Glaser Coupling Side Reaction CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O2) Alkyne R1-C≡CH Cu_Acetylide Cu(I)-C≡C-R1 Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Metallacycle Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + R2-N3 Diyne R1-C≡C-C≡C-R1 (Diyne) Cu_Acetylide->Diyne + O2, Cu(II) Triazole_Product 1,4-Triazole Metallacycle->Triazole_Product Rearrangement Triazole_Product->CuI Product Release, Catalyst Regeneration CuII->CuI Reduction (Ascorbate) Steric_Hindrance Steric Hindrance (Bulky R1, R2) Steric_Hindrance->Metallacycle Slows down this step

Caption: The CuAAC catalytic cycle and the competing Glaser coupling side reaction. Steric hindrance can slow the formation of the metallacycle intermediate, allowing more time for oxidative side reactions.

Key Experimental Protocols

Here are some detailed protocols for key experiments that can help you troubleshoot and optimize your sterically hindered CuAAC reactions.

Protocol 1: General Procedure for a Small-Scale Test Reaction with a Sterically Hindered Substrate
  • To a 1.5 mL microcentrifuge tube, add the sterically hindered alkyne (1.0 eq) and the sterically hindered azide (1.2 eq).

  • Add the chosen solvent (e.g., DMF, DMSO, or a t-butanol/water mixture) to achieve a final concentration of 0.1 M with respect to the limiting reagent.

  • In a separate tube, prepare the catalyst premix. For a 5 mol% catalyst loading, mix the copper source (e.g., CuSO₄·5H₂O, 0.05 eq) with the accelerating ligand (e.g., THPTA, 0.25 eq, for a 5:1 ligand to copper ratio) in a small amount of the reaction solvent. 4[13]. Add the catalyst premix to the tube containing the alkyne and azide.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

  • Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. 8[3]. Seal the tube and stir the reaction at the desired temperature (e.g., room temperature, 40 °C, or 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Screening for Optimal Ligand and Solvent

To efficiently find the best conditions for your specific substrates, a parallel screen can be highly effective.

  • Prepare a stock solution of your alkyne and azide in a suitable solvent that is compatible with all solvents to be tested (e.g., DMF).

  • In an array of reaction vials (e.g., in a 24-well plate), aliquot the alkyne and azide stock solution.

  • To each well, add a different accelerating ligand from a stock solution.

  • Add the different solvents or co-solvent mixtures to be tested to each well.

  • Add the copper source to each well.

  • Degas the entire plate in a vacuum chamber backfilled with an inert gas.

  • Initiate the reactions by adding a fresh solution of sodium ascorbate to each well.

  • Stir the plate at the desired temperature for a set amount of time (e.g., 12 hours).

  • Analyze the outcome of each reaction by high-throughput methods such as LC-MS to determine the optimal combination of ligand and solvent for your system.

Alternative Strategies for Extremely Hindered Systems

If extensive optimization of the CuAAC reaction fails to provide a satisfactory yield, consider these alternative approaches:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC and produces the 1,5-disubstituted triazole isomer. R[3][9]uAAC can also be used with internal alkynes, which is not possible with CuAAC. *[9] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As mentioned earlier, this copper-free method relies on the relief of ring strain in a cycloalkyne. W[1]hile sensitive to steric hindrance itself, it may be a viable option if copper toxicity is a concern. *[6] Alternative Catalysts: Research into alternative catalysts for azide-alkyne cycloadditions is ongoing. For example, gold nanoparticle-based catalysts have been shown to promote the reaction.

[14]By systematically working through these troubleshooting steps, optimizing your reaction conditions, and considering alternative strategies, you can significantly improve the success rate of your CuAAC reactions with sterically demanding substrates.

References

  • BenchChem. (2025). Impact of steric hindrance on azide-alkyne cycloaddition. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions. BenchChem Technical Support.
  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(44), 17636–17643.
  • BenchChem. (2025). Dealing with steric hindrance in 1-Azidododecane reactions. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181.
  • Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Organic & Biomolecular Chemistry, 6(23), 4493–4501.
  • BenchChem. (2025). Technical Support Center: Azide-Alkyne Cycloaddition Reactions. BenchChem Technical Support.
  • Meo, A., & Holota, M. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 24(13), 10839.
  • Domínguez, B., & G. de la Torre, M. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(21), 5015.
  • SciSpace. (n.d.).
  • Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic Letters, 12(1), 88–91.
  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). CuAAC reactions of sterically hindered azides.
  • BenchChem. (2025). Cyclooctyne-Based Chemistry: A Superior Alternative to Copper-Catalyzed Click Reactions for Bioconjugation and Drug Development. BenchChem Technical Support.
  • BenchChem. (2025). Minimizing side reactions in azidobenzene click chemistry. BenchChem Technical Support.
  • Díez-González, S. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 29(21), 4784–4794.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101.
  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
  • Sharma, R. K., & Sharma, S. (2021). Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. Molecules, 27(1), 127.
  • ChemRxiv. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc)

Sources

Technical Support Center: Storage & Handling of Alkyne-Functionalized Amino Esters

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Alkyne-functionalized amino esters (e.g., Propargylglycine ethyl ester, Lysine-alkyne derivatives) are high-value "Click Chemistry" precursors.[1] Their dual-functionality presents a unique storage paradox: you must preserve the nucleophilic potential of the amine for future coupling while preventing it from reacting with the electrophilic ester (self-condensation) or the alkyne (polymerization) during storage.[1]

The Critical Failure Mode: The most common user-reported issue is the conversion of a free-flowing crystalline powder into a viscous, yellow "goo." This is almost invariably caused by Diketopiperazine (DKP) formation or oligomerization, driven by improper pH control (storage as a free base) or moisture exposure.

This guide details the protocols to prevent these degradation pathways.

Core Storage Directives (The "Golden Rules")

To maximize shelf-life (>2 years), adherence to these four pillars is non-negotiable.

ParameterRecommendationScientific Rationale
Chemical Form Salt Form Only (HCl, Tosylate)Crucial: Protonating the

-amine (

) eliminates its nucleophilicity, blocking the autocatalytic self-condensation pathway (DKP formation).[1] Never store as a free base.
Temperature -20°C Arrhenius kinetics dictate that lowering temperature significantly retards hydrolysis and polymerization rates.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen (prevents oxidation of the amine) and moisture (prevents ester hydrolysis).
Moisture Desiccated Esters are hygroscopic. Water acts as a nucleophile, hydrolyzing the ester to the parent amino acid and alcohol, rendering the reagent useless for ester-based couplings.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding how your sample degrades allows you to diagnose issues visually.

The Primary Threat: Diketopiperazine (DKP) Formation

When stored as a free base (pH > 7), the unprotonated amine of one molecule attacks the ester carbonyl of another (intermolecular) or itself (if a dipeptide). This releases alcohol and forms a stable, cyclic amide (DKP). This process is autocatalytic and irreversible.

The Secondary Threat: Hydrolysis

Moisture attacks the ester linkage.

Visualization of Degradation Pathways

The following diagram maps the decision logic and chemical fate of your sample.

DegradationPathwaysStartAlkyne-Amino Ester(Freshly Synthesized)Condition_SaltIs it protonated?(HCl/TFA Salt)Start->Condition_SaltCondition_MoistureIs Moisture Present?Condition_Salt->Condition_MoistureYes (pH < 4)FreeBaseFree Base Form(-NH2)Condition_Salt->FreeBaseNo (pH > 7)StableSTABLE STORAGE(> 2 Years)Condition_Moisture->StableNo (Desiccated)HydrolysisHydrolysis Products(Free Acid + Alcohol)Condition_Moisture->HydrolysisYes (Humidity)DKPDiketopiperazine (DKP)(Cyclic Dimer)FreeBase->DKPSelf-Condensation(Fast)OligomerOligomers/Polymers(Viscous Yellow Oil)FreeBase->OligomerPolymerization

Figure 1: Chemical fate map.[1] Storage as a free base leads to rapid cyclization (DKP), while moisture leads to hydrolysis. Only dry, protonated salts are stable.

Troubleshooting Guide & FAQs

Scenario 1: "My solid powder has turned into a sticky gel/oil."
  • Diagnosis: Self-Condensation (Oligomerization/DKP). [1]

  • Cause: The sample likely became deprotonated (wetness can sometimes raise local pH) or was stored as a free base. The "goo" is a mixture of cyclic dimers and short peptide chains.

  • Solution: This is generally irreversible . You can attempt to re-precipitate by dissolving in minimal dry ethanol and adding diethyl ether, but purity is likely compromised. Discard and repurchase/resynthesize.

Scenario 2: "The bottle smells strongly of alcohol (Ethanol/Methanol)."
  • Diagnosis: Ester Hydrolysis. [1]

  • Cause: Moisture ingress. The ester bond has cleaved, releasing the alcohol leaving group.

  • Solution: Check purity via TLC or NMR. If hydrolysis is partial (<10%), you may be able to use it, but adjust stoichiometry. If significant, the material is essentially the free acid form.

Scenario 3: "The Click reaction (CuAAC) is failing or turning black."
  • Diagnosis: Copper Contamination or Oxidation.

  • Cause: If the material was previously handled with metal spatulas or stored near copper sources, trace copper can oxidize the alkyne or cause premature "background" clicking if azides are nearby.

  • Solution: Add a chelator (EDTA) to your buffer or increase the concentration of the reducing agent (Sodium Ascorbate) in your reaction mix to rescue the catalyst.

Standard Operating Procedures (SOPs)

SOP 1: Converting Free Base to Stable HCl Salt

If you synthesized the ester and performed a basic workup, you must convert it immediately before storage.

  • Dissolve: Dissolve the amino ester free base in a minimal volume of dry Diethyl Ether or Dichloromethane (DCM) at 0°C.

  • Acidify: Dropwise add 4M HCl in Dioxane (anhydrous) with stirring.

    • Visual Cue: A white precipitate should form immediately.

  • Verify pH: Spot an aliquot on wet pH paper; it should be strongly acidic (pH 1-2).[1]

  • Isolate: Filter the solid under Argon or Nitrogen.

  • Wash: Wash the cake 3x with cold, dry Diethyl Ether to remove excess acid.

  • Dry: Vacuum dry for 4-6 hours. Store at -20°C.

SOP 2: Purity Re-Verification (NMR)

Perform this if the sample is >6 months old.

  • Solvent: Use DMSO-d6 or D2O (if soluble).[1]

  • Key Signals to Check:

    • 
      -Proton:  Check integration. Shift/broadening indicates racemization or DKP.
      
    • Ester Group: Verify the ethyl/methyl group signals are intact. Loss indicates hydrolysis.

    • Alkyne Proton: Terminal alkyne proton (

      
      ) should appear as a triplet/singlet around 2.0-3.0 ppm.[1] Disappearance suggests polymerization.[2]
      

Storage Workflow Visualization

StorageWorkflowReceiveReceive Shipment(Verify Seal)AliquotAliquot under Inert Gas(Avoid freeze-thaw)Receive->AliquotSealSeal with Parafilm+ Desiccant PacketAliquot->SealFreezeStore at -20°CSeal->FreezeUseThaw to RTBEFORE OpeningFreeze->UseExperiment DayUse->SealReseal immediately

Figure 2: Optimal handling workflow. Note the critical step of thawing to Room Temperature (RT) before opening to prevent condensation.

References

  • Fisher Scientific. (2011). Safety Data Sheet: (R)-alpha-Propargylglycine. Retrieved from [1]

  • Cayman Chemical. (2022).[3] Product Information: DL-Propargyl Glycine (hydrochloride).[1][3] Retrieved from [1]

  • Bachem. (2021). How long can I store amino acid derivatives? Retrieved from [1]

  • American Chemical Society (ACS). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[2] Retrieved from [1]

  • BenchChem. (2025). Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. Retrieved from [1]

  • BroadPharm. (n.d.). Click Chemistry Protocols & Ligand Stability. Retrieved from [1]

minimizing oxidative coupling of terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suppression of Oxidative Homocoupling Ticket ID: #GLASER-PREV-001 Subject: Minimizing Oxidative Coupling (Glaser/Eglinton) of Terminal Alkynes Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because you have observed the formation of 1,3-diynes (homocoupling products) during a Sonogashira coupling or CuAAC (Click) reaction. This side reaction competes with your desired cross-coupling, consuming your valuable terminal alkyne and complicating purification.[2]

The Root Cause: Terminal alkynes (


) form copper(I)-acetylides in the presence of copper salts and base. If Oxygen  is present, these intermediates undergo oxidative dimerization (Glaser coupling).[2]

The Solution: The strategy relies on three pillars: Oxygen Exclusion , Kinetic Control (Slow Addition) , and Catalyst Stabilization .

Diagnostic Matrix: Identify Your Issue

Use this matrix to match your experimental symptoms with a solution.

SymptomProbable CauseCorrective Action
Reaction turns Green/Blue Oxidation of Cu(I) to Cu(II).[1] Cu(II) promotes oxidative coupling.[3][4][5]Immediate: Add reducing agent (Na-Ascorbate).[1] Next Run: Use strict degassing (Freeze-Pump-Thaw).[1]
New spot (

Product)
Formation of non-polar 1,3-diyne byproduct.Next Run: Implement "Slow Addition" protocol (see Module 4).
Stalled Reaction Catalyst death due to oxidation or ligand dissociation.Next Run: Switch to stabilizing ligands (e.g., TBTA for Click, XPhos for Sonogashira).
Low Yield (Alkyne consumed) Competitive homocoupling is faster than cross-coupling.Next Run: Switch to Copper-Free Sonogashira conditions.

Mechanistic Visualization

Understanding the competition between the desired cycle and the parasitic homocoupling cycle is critical.

Glaser_Competition Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I), Base Pd_Cycle Pd-Cycle (Transmetallation) Cu_Acetylide->Pd_Cycle + Ar-X, Pd(0) Oxidation Oxidation by O2 (Cu(II) formation) Cu_Acetylide->Oxidation + O2 (Leak/Air) Product Cross-Coupled Product Pd_Cycle->Product Reductive Elimination Diyne 1,3-Diyne (Glaser Product) Oxidation->Diyne Homocoupling Inert PREVENTION: Inert Atmosphere Inert->Oxidation Blocks SlowAdd PREVENTION: Slow Addition SlowAdd->Diyne Disfavors (Kinetics)

Figure 1: The "Fork in the Road." Oxygen triggers the parasitic red pathway. Inert atmosphere and kinetic control block this path.

Experimental Protocols (SOPs)

Protocol A: The "Copper-Free" Sonogashira

Best for: Valuable substrates where homocoupling must be zero.[1]

Theory: By eliminating Copper, you eliminate the Cu-acetylide intermediate responsible for Glaser coupling. This relies on the carbopalladation mechanism or direct oxidative addition to Pd, which is slower but cleaner [1].

Reagents:

  • Pd Catalyst: 2-5 mol%

    
     or 
    
    
    
    + XPhos (for difficult substrates).[1]
  • Base: Pyrrolidine or Piperidine (acts as both base and ligand).

  • Solvent: DMF or Acetonitrile.

Step-by-Step:

  • Degas: Sparge solvent with Argon for 30 mins.

  • Charge: Add Aryl Halide (1.0 equiv), Pd Catalyst, and Base to the flask.

  • Heat: Warm to 60°C.

  • Add Alkyne: Add the Terminal Alkyne (1.1 equiv).

    • Note: Without Cu, the reaction is slower. Monitor by TLC.[2][6][7]

    • Validation: If the reaction stalls, add 0.5 mol% Tetrabutylammonium iodide (TBAI) to accelerate the Pd cycle without adding Cu.

Protocol B: CuAAC (Click) with Oxidative Suppression

Best for: Bioconjugation or aqueous systems where Cu is required.

Theory: Cu(I) is unstable in water and oxidizes to Cu(II).[8] Cu(II) catalyzes diyne formation.[3][4][5] We use TBTA (ligand) to stabilize Cu(I) and Sodium Ascorbate to scavenge oxygen/radicals [2].

Reagents:

  • Cu Source:

    
    .
    
  • Reductant: Sodium Ascorbate (NaAsc).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1]

  • Ratio: Cu : TBTA : NaAsc = 1 : 1.1 : 5.

Step-by-Step:

  • Premix Catalyst: In a small vial, mix

    
     and TBTA in a 1:1.1 molar ratio in water/DMSO. The solution should be clear.
    
  • Substrate Mix: Dissolve Azide and Alkyne in your reaction solvent (e.g., tBuOH/Water 1:1).

  • Degas: Perform 3 cycles of Freeze-Pump-Thaw on the substrate mix.

    • Why? Sparging is insufficient for removing dissolved

      
       in water.
      
  • Initiate: Add the Cu-TBTA complex, followed immediately by the Sodium Ascorbate solution (freshly prepared).

  • Seal: Keep under positive Argon pressure.

Advanced Troubleshooting (FAQs)

Q1: I cannot use "Copper-Free" conditions because my aryl halide is unreactive. How do I use Copper but stop homocoupling? A: You must use the Slow Addition Technique .

  • Mechanism: Homocoupling is bimolecular (Rate

    
    ). Cross-coupling is often first-order regarding the alkyne.[1]
    
  • Protocol: Dissolve your alkyne in a syringe. Use a syringe pump to add it to the reaction mixture (containing Ar-X, Pd, Cu, Base) over 2–4 hours. This keeps the instantaneous concentration of alkyne low, statistically favoring the reaction with the excess Aryl Halide over another Alkyne [3].

Q2: Does the type of base affect Glaser coupling? A: Yes. Stronger bases facilitate the formation of the Cu-acetylide. If homocoupling is high, switch to a milder inorganic base (e.g.,


 or 

) rather than an amine base (

). Inorganic bases often require phase transfer agents or specific solvents but reduce the "free" concentration of acetylide.

Q3: Why is Freeze-Pump-Thaw (FPT) better than sparging? A: Sparging (bubbling gas) relies on equilibrium exchange and often leaves residual oxygen in the headspace or dissolved in viscous solvents.[1] FPT physically removes gas from the frozen solid's lattice.

  • Data: Residual

    
     after 10 min sparge 
    
    
    
    10-50 ppm.[1] Residual
    
    
    after 3 FPT cycles
    
    
    <1 ppm.

Q4: Can I use specific ligands to stop Glaser coupling in Sonogashira? A: Yes. Bulky, electron-rich phosphine ligands (like XPhos or SPhos ) on the Palladium center accelerate the Transmetallation step (the step where Cu hands the alkyne to Pd). By making the desired path faster, you outcompete the background homocoupling rate [4].

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853-2855.[1]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][9][10] Organic Letters, 7(5), 843-846.[1]

  • Gelbard, G. (2005). Organic Synthesis by Catalysis with Ion-Exchange Resins.[1] Industrial & Engineering Chemistry Research, 44(23), 8468-8498.[1]

Sources

Validation & Comparative

Technical Comparison: L-Propargylglycine vs. Propargylglycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between L-Propargylglycine (L-PPG) and its ester/structural derivatives, specifically addressing the reactivity profile of L-Propargylglycine Methyl Ester and the distinct inhibitor N-Propargylglycine .

Content Type: Technical Application Guide Audience: Chemical Biologists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Structural Distinction

In the context of chemical biology and drug development, "Propargylglycine" derivatives serve two primary functions: as Suicide Inhibitors of specific metabolic enzymes and as Bioorthogonal Handles (Click Chemistry).

Confusion often arises regarding the nomenclature of "N-" versus "L-" variants. It is critical to distinguish between the three distinct chemical entities referenced in your topic:

CompoundStructurePrimary ApplicationReactivity Profile
L-Propargylglycine (L-PPG) (S)-2-amino-4-pentynoic acidCSE Inhibitor (H₂S pathway); Metabolic Click Reagent.Zwitterionic. Poor cell permeability. Chelates Cu(I) in click reactions.[1]
L-Propargylglycine Methyl Ester Methyl (S)-2-amino-4-pentynoateProdrug for L-PPG; C-term protected Click Reagent.Hydrophobic. High cell permeability. Rapidly hydrolyzed by intracellular esterases.
N-Propargylglycine (N-PPG) N-(prop-2-ynyl)glycinePRODH Inhibitor (Proline metabolism).Secondary Amine. Target specific to FAD-dependent mitochondrial enzymes.

Note: The term "N-propargylglycine methyl ester" typically refers to the methyl ester of the PRODH inhibitor (N-PPG), or is a misnomer for the L-PPG methyl ester . This guide focuses on the L-Propargylglycine Methyl Ester vs. L-Propargylglycine comparison (permeability/reactivity) while explicitly distinguishing the N-PPG mechanism to ensure experimental precision.

Reactivity Profile: L-Propargylglycine vs. Methyl Ester

A. Cell Permeability & Intracellular Activation

For live-cell applications (e.g., inhibiting Cystathionine Gamma-Lyase (CSE) or metabolic labeling), the Methyl Ester is superior due to the "Esterase-Labile Prodrug" mechanism.

  • L-Propargylglycine (Free Acid): Exists as a zwitterion at physiological pH. It relies on active transport (System L or A amino acid transporters) to enter cells, which can be saturable and cell-type dependent.

  • L-Propargylglycine Methyl Ester: The esterification masks the carboxylate negative charge, significantly increasing lipophilicity (LogP shift from ~ -2.5 to ~ 0.5). It enters cells via passive diffusion. Once cytosolic, non-specific esterases hydrolyze the methyl group, releasing the active L-PPG.

B. Click Chemistry Kinetics (CuAAC)

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Free Acid form of L-Propargylglycine presents a kinetic challenge known as Copper Chelation .

  • Mechanism of Interference: The free

    
    -amino group and the free 
    
    
    
    -carboxylate of L-PPG can form a stable chelate complex with Cu(I) ions. This sequesters the catalyst, removing it from the catalytic cycle required for the triazole formation.
  • Solution (Methyl Ester): Using L-Propargylglycine Methyl Ester (or N-protected variants like Boc-L-PPG) prevents this chelation. The esterified carboxylate cannot effectively coordinate Cu(I) in a bidentate fashion with the amine, leaving the copper free to catalyze the reaction with the alkyne side chain.

C. Quantitative Comparison Table
FeatureL-Propargylglycine (Free Acid)L-Propargylglycine Methyl Ester
Cell Entry Carrier-Mediated (Slow/Saturable)Passive Diffusion (Fast)
Cytosolic Concentration Lower (dependent on transporters)Higher (Ion trapping effect after hydrolysis)
Click Reaction Rate (In Vitro) Slower (Requires higher [Cu] or heat)Fast (Standard CuAAC kinetics)
Solubility Water (Moderate), Buffer (High)Organic Solvents (High), Water (as HCl salt)
Stability Stable SolidMoisture Sensitive (Hydrolysis prone)

Mechanism of Action: Target Specificity

Distinguishing the "N-Propargyl" inhibitor from the "L-Propargyl" inhibitor.

While L-PPG and its ester target sulfur metabolism, N-Propargylglycine (N-PPG) is a distinct tool for mitochondrial energetics.

Pathway 1: L-Propargylglycine (CSE Inhibition)

L-PPG acts as a suicide inhibitor of Cystathionine Gamma-Lyase (CSE) .

  • Mechanism: The enzyme (CSE) utilizes Pyridoxal Phosphate (PLP). L-PPG binds to the PLP cofactor. The enzyme attempts to process the alkyne side chain, leading to the formation of a reactive allene intermediate that covalently modifies the enzyme active site, irreversibly blocking Hydrogen Sulfide (H₂S) production.

Pathway 2: N-Propargylglycine (PRODH Inhibition)

N-PPG targets Proline Dehydrogenase (PRODH) .[2][3]

  • Mechanism: PRODH is an FAD-dependent mitochondrial enzyme.[2] N-PPG (a secondary amine) mimics proline. Upon oxidation by FAD, the N-propargyl group forms a covalent adduct with the FAD cofactor (N5 position), irreversibly inactivating the enzyme and inducing mitochondrial stress (UPRmt).

Visualizing the Pathways

Diagram 1: Prodrug Activation & Click Reactivity

This diagram illustrates the cellular entry of the Methyl Ester and the Copper Chelation issue with the Free Acid.

ReactivityPathways Ester L-Propargylglycine Methyl Ester CellMem Cell Membrane Ester->CellMem Passive Diffusion Esterase Intracellular Esterases Ester->Esterase Hydrolysis Triazole Triazole Product (Click Labeling) Ester->Triazole + Azide + Cu(I) (Fast Click) Acid L-Propargylglycine (Free Acid) CSE Target: CSE (H2S Production) Acid->CSE Binding Chelate Inactive Cu-Chelate (Slow Reaction) Acid->Chelate + Cu(I) (Chelation) CellMem->Ester Cytosol Esterase->Acid Active Drug Inhibition Irreversible Inhibition CSE->Inhibition Suicide Mechanism Cu Cu(I) Catalyst

Caption: Figure 1: Differential reactivity pathways. The Methyl Ester permeates cells efficiently and avoids Cu(I) chelation in click chemistry, whereas the Free Acid requires transport and can sequester copper catalysts.

Experimental Protocols

Protocol A: Intracellular H₂S Inhibition Assay (Using Methyl Ester)

Use this protocol to validate the superior permeability of the ester form.

  • Preparation:

    • Dissolve L-Propargylglycine Methyl Ester HCl in DMSO to make a 100 mM stock.

    • Dissolve L-Propargylglycine (Free Acid) in PBS (requires mild warming/sonication) for comparison.

  • Cell Treatment:

    • Seed HEK293 cells in 96-well plates.

    • Treat Group A with 1-10 mM Methyl Ester .

    • Treat Group B with 1-10 mM Free Acid .

    • Incubate for 4 hours (Ester) vs 12-24 hours (Acid) to account for transport lag.

  • H₂S Detection:

    • Add an H₂S-specific fluorescent probe (e.g., WSP-1 or SF7-AM).

    • Incubate for 30 minutes.

    • Wash cells with PBS.

  • Readout:

    • Measure fluorescence (Ex/Em specific to probe).

    • Expected Result: The Methyl Ester group should show significantly lower H₂S levels (higher inhibition) at earlier time points compared to the Free Acid due to rapid passive entry.

Protocol B: Click Chemistry Labeling (In Vitro)

Optimized to avoid chelation when using the Free Acid.

  • Reaction Mix (Standard):

    • Protein/Peptide-Alkyne (10-50 µM).

    • Azide-Fluorophore (50-100 µM).

    • CuSO₄ (1 mM).

    • THPTA Ligand (5 mM) (Critical for Free Acid) .

    • Sodium Ascorbate (5 mM).

  • Chelation Mitigation:

    • If using L-Propargylglycine (Free Acid) peptides: Increase Copper:Ligand ratio to 1:5 or 1:10. The THPTA ligand competes with the amino acid backbone for copper binding, maintaining catalytic activity.

    • If using Methyl Ester or N-Terminal Protected variants: Standard 1:2 Copper:Ligand ratios are sufficient.

  • Incubation:

    • React for 1 hour at Room Temperature.

    • Precipitate protein to remove excess reagents.

References

  • BenchChem Technical Support. (2025).[4] An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine.

  • Elia, I., et al. (2017).[3][5] Proline metabolism supports metastasis formation and could be inhibited to selectively target metastasizing cancer cells. Nature Communications.

  • Haldar, D., et al. (2015). Synthesis of N-methylpropargyl (L)-vinylglycine ester.[6] ResearchGate.

  • Scott, G.K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity.[3] Amino Acids.[1][6][7][8][9][10][11]

  • Maji, S.K., et al. (2012). Quantitative analysis of Cu(I) concentration in Click chemistry: Biotinylation at side chain of propargylglycine. Heterocycles.[1]

  • Santa Cruz Biotechnology. L-Propargylglycine methyl ester hydrochloride Product Data Sheet.

Sources

Comparative Guide: PRODH Inhibition Potency of N-Propargylglycine Derivatives

[1][2]

Executive Summary

Proline Dehydrogenase (PRODH), a mitochondrial flavoprotein, catalyzes the rate-limiting step in proline catabolism.[1][2][3][4] It has emerged as a critical target in oncology due to its role in driving ATP production and reactive oxygen species (ROS) under nutrient stress.

While competitive inhibitors like L-tetrahydro-2-furoic acid (L-THFA) have served as standard chemical probes, N-propargylglycine (N-PPG) represents a distinct class of mechanism-based (suicide) inactivators .[5] Unlike reversible inhibitors, N-PPG induces a unique biological phenotype: the rapid proteasomal degradation of PRODH and the subsequent activation of the mitochondrial unfolded protein response (UPR

567

This guide compares the potency, kinetics, and mechanism of N-PPG derivatives against standard reversible alternatives.

Mechanism of Action: Suicide Inhibition

N-PPG functions as a substrate analogue. It is processed by PRODH to form a reactive intermediate that covalently modifies the enzyme's FAD cofactor.[3][4][5][8] This irreversibility distinguishes it from competitive inhibitors that solely block the active site.

Mechanistic Pathway[1][3][4][6][8][10][11][12]
  • Oxidation: PRODH oxidizes the amine of N-PPG to an imine (N-propargyliminoglycine), reducing the FAD cofactor to FADH

    
    .
    
  • Activation: The resulting electrophilic intermediate (likely an allene or the imine itself) is attacked by the N5 atom of the reduced flavin.

  • Adduct Formation: A stable 3-carbon covalent bond forms between the FAD N5 and the inhibitor, often cross-linking to a conserved active site lysine (e.g., Lys99 in T. thermophilus, Lys234 in human PRODH).

  • Consequence: The active site is locked in a distorted, open conformation, triggering cellular degradation machinery.

Visualizing the Inhibition Pathway

PRODH_InhibitionPRODH_OxPRODH (Oxidized FAD)ComplexMichaelis Complex(E-S)PRODH_Ox->Complex+ N-PPGReversibleReversible ComplexPRODH_Ox->Reversible+ L-THFANPPGN-Propargylglycine(Substrate Analog)NPPG->ComplexIntermediateReactive Intermediate(N-propargyliminoglycine)Complex->IntermediateOxidation stepAdductCovalent Adduct(FAD-N5-Inhibitor-Lys)Intermediate->AdductNucleophilic Attackby FAD(red)DegradationMitochondrialProteostasis (UPRmt)Adduct->DegradationStructural Distortion& ProteolysisLTHFAL-THFA(Competitive)LTHFA->ReversibleReversible->PRODH_OxDissociation

Figure 1: Mechanism-based inactivation by N-PPG versus reversible inhibition by L-THFA. N-PPG leads to irreversible adduct formation and downstream biological signaling.

Comparative Potency Analysis

The potency of suicide inhibitors cannot be described by a simple



Table 1: Kinetic Parameters of PRODH Inhibitors

Data based on Thermus thermophilus PRODH (TtPRODH) and human cell line assays.

Inhibitor ClassCompoundBinding Type

/

(mM)

(min

)
Efficiency (

)
Biological Outcome
Suicide (Irreversible) N-Propargylglycine (N-PPG) Covalent0.8 ± 0.2 0.43 ± 0.05 537 M

min

PRODH degradation; UPR

induction
Suicide (Irreversible) N-AllylglycineCovalent~2.5< 0.1LowWeak inactivation
Competitive (Reversible) L-THFANon-covalent1.0 - 3.0N/AN/AEnzyme inhibition only
Competitive (Reversible) S-5-oxo-2-THFNon-covalent< 1.0N/AN/APotent inhibition; No degradation

Key Insights:

  • N-PPG vs. L-THFA: While their initial binding affinities (

    
     vs 
    
    
    ) are comparable (~1 mM), N-PPG's efficacy is driven by the
    
    
    . Once the covalent bond forms, inhibition is absolute and permanent for that protein molecule.
  • Warhead Sensitivity: The propargyl (alkyne) group is essential. The allyl (alkene) analog N-allylglycine is significantly less potent, demonstrating the specific requirement for the alkyne moiety to facilitate the correct electrophilic attack by the flavin.

  • Stereochemistry: PRODH is specific for L-isomers. While N-PPG (glycine derivative) is achiral, its binding mimics L-proline. "DL-PPG" (often referring to C-propargylglycine mixtures) generally shows poor inhibition compared to the N-substituted glycine scaffold.

Experimental Protocols

To validate PRODH inhibition, researchers should employ a self-validating system measuring both enzymatic activity and kinetic inactivation parameters.

Protocol A: Kinetic Characterization (DCIP Reduction Assay)

This assay measures the transfer of electrons from proline (or inhibitor) to an artificial acceptor, 2,6-dichloroindophenol (DCIP), mediated by phenazine methosulfate (PMS).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM EDTA.

  • Electron Acceptor: 60 µM DCIP (

    
    ).
    
  • Mediator: 0.2 mM PMS.

  • Substrate: L-Proline (varied concentrations).

Workflow:

  • Baseline: Monitor absorbance at 600 nm for 1 min to establish background.

  • Initiation: Add PRODH enzyme (approx. 100-500 nM final).

  • Measurement: Record decrease in absorbance at 600 nm (DCIP reduction).

  • Inhibition Check: Pre-incubate enzyme with N-PPG (0.1 - 5 mM) for varying times (0, 5, 10, 20 min) before adding L-Proline. A time-dependent decrease in initial velocity indicates irreversible inhibition.

Protocol B: Determination of and (Kitz and Wilson Method)

This protocol distinguishes suicide inhibition from slow-binding reversible inhibition.

Step-by-Step:

  • Incubation: Prepare reaction mixtures containing PRODH and varying concentrations of N-PPG (

    
    ) in buffer. Incubate at 25°C.
    
  • Sampling: At defined time points (

    
    ), remove an aliquot and dilute 1:50 into a reaction cuvette containing saturating L-Proline (e.g., 100 mM) and DCIP/PMS.
    
  • Residual Activity: Measure the initial velocity (

    
    ) of the diluted sample.
    
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      ) for each inhibitor concentration. The slope of these lines gives the observed inactivation rate constant,
      
      
      .
    • Secondary Plot: Plot

      
       vs. 
      
      
      .
    • Calculation:

      • The y-intercept =

        
        .
        
      • The x-intercept =

        
        .
        

Self-Validation Check:

  • If the plot of

    
     vs. time is linear, it confirms pseudo-first-order inactivation kinetics.
    
  • If the secondary plot passes through the origin, it suggests a simple bimolecular reaction. If it has a positive y-intercept (saturation kinetics), it confirms the formation of a Michaelis complex (

    
    ) prior to inactivation, a hallmark of mechanism-based inhibitors.
    

Structure-Activity Relationship (SAR) Insights

The potency of N-propargylglycine derivatives relies on three structural pillars:

  • The Recognition Module (Glycine/Proline mimic):

    • The secondary amine and carboxylate group must align with conserved Arg/Lys residues in the active site (e.g., Arg431, Lys234).

    • Insight: N-substituted glycines are flexible enough to adopt a conformation that positions the warhead near the FAD N5.

  • The Warhead (Alkyne):

    • Propargyl (

      
      ):  Optimal. The linear geometry and electron density allow for the formation of an allenic intermediate upon oxidation, which is highly reactive toward the reduced flavin.
      
    • Allyl (

      
      ):  Sub-optimal. The resulting intermediate is less electrophilic or sterically hindered, reducing 
      
      
      significantly.
  • The Linker:

    • The distance between the amine nitrogen and the alkyne carbon is critical. Extension or branching at the

      
      -carbon (as in C-propargylglycine) often disrupts the precise alignment required for the hydride transfer to FAD.
      

References

  • Scott, G. K., et al. (2021).[9][10] "N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties."[9][6][7][10][11] Amino Acids, 53(12), 1927-1939.[10][12] Link

  • Tanner, J. J., et al. (2024). "Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine." Biochemistry,[1][2][4][5][6][7][8][13][14] 63. Link

  • White, T. A., et al. (2010). "Structural basis for the inactivation of Thermus thermophilus proline dehydrogenase by N-propargylglycine." Biochemistry, 49(3), 560-569. Link

  • Elia, I., et al. (2017).[5] "Proline metabolism supports metastasis formation and could be inhibited to target metastasizing cancer cells." Nature Communications, 8, 15267. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245-3249. Link

Spectroscopic Identification of Terminal Alkynes in Amino Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


) amidst amine (

) and ester (

) functionalities.

Executive Summary: The "Spectral Overlap" Challenge

In synthetic organic chemistry and drug discovery—particularly within the field of bio-orthogonal "click" chemistry—amino esters bearing terminal alkynes (e.g., Propargylglycine derivatives) are critical intermediates.

The primary analytical challenge is the spectral interference at ~3300 cm⁻¹ . Both the terminal alkyne


 stretch and the amine 

stretch absorb in this region.[1] Relying solely on low-resolution FTIR can lead to false positives or ambiguous assignments.

This guide compares the three primary spectroscopic modalities—FTIR, Raman, and NMR —to provide a definitive protocol for identifying terminal alkynes in amino esters.

Comparative Analysis of Methods

Method A: FTIR Spectroscopy (The Rapid Screen)

Best for: Purity checks of dry powders and initial reaction monitoring.

  • The Diagnostic Signal: The terminal alkyne ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     stretch appears as a sharp, strong band at 3260–3330 cm⁻¹ .[2]
    
  • The Interference: Primary amines (

    
    ) exhibit two bands (symmetric/asymmetric stretches) in the 3300–3500 cm⁻¹  range. Secondary amines (
    
    
    
    ) show a single band.[3]
  • Differentiation Strategy:

    • Shape Analysis: The alkyne peak is characteristically sharp and narrow (often described as "icicle-like"), whereas hydrogen-bonded amine peaks are broader.

    • Secondary Confirmation: Look for the weak ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       stretch at 2100–2260 cm⁻¹ .[4] Note that in FTIR, this signal is weak due to the small change in dipole moment.
      
Method B: Raman Spectroscopy (The "Silent Region" Standard)

Best for: Aqueous samples, complex biological matrices, and confirming the carbon backbone.

  • The Diagnostic Signal: The

    
     stretch is the dominant feature, appearing strongly at 2100–2150 cm⁻¹ .
    
  • Why it Wins: Unlike FTIR, the

    
     bond stretch induces a large change in polarizability, making it a strong Raman scatterer.[5] Crucially, this signal falls in the "cell-silent" region (1800–2800 cm⁻¹), where amines and esters do not interfere.
    
  • Aqueous Compatibility: Water is a weak Raman scatterer, allowing for analysis of amino esters directly in aqueous buffers.

Method C: ¹H & ¹³C NMR (The Structural Gold Standard)

Best for: Full structural elucidation and quantification.

  • ¹H NMR Signature: The acetylenic proton (

    
    ) resonates as a triplet (or doublet of doublets if coupled to diastereotopic protons) at 2.0–3.0 ppm .
    
    • Anisotropy:[6] The proton is shielded by the cylindrical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -electron cloud of the triple bond, shifting it upfield relative to alkene protons.[6][7]
      
  • ¹³C NMR Signature: The terminal ethynyl carbons appear at 65–85 ppm .[8]

  • Solvent Strategy: Use DMSO-

    
     if the amino ester is a salt (e.g., HCl salt) to prevent exchange broadening of the amine protons, which can otherwise obscure the alkyne region.
    

Comparative Data Matrix

FeatureFTIR Raman ¹H NMR
Primary Analyte

Stretch

Stretch

Proton
Key Signal ~3300 cm⁻¹ (Sharp)~2120 cm⁻¹ (Strong)2.0 – 2.5 ppm
Interference High (Amine N-H, OH)None (Silent Region)Moderate (Allylic protons)
Sensitivity Good for

, Poor for

Excellent for

High (Integration possible)
Sample State Solid/Oil (Neat)Solid/Liquid/AqueousSolution (

, DMSO)
Destructive? NoNoNo

Experimental Protocols

Protocol 1: FTIR Discrimination of Alkyne vs. Amine

Use this to quickly verify if the alkyne is present in a crude amino ester sample.

  • Sample Prep: Ensure the sample is dry. Residual water or alcohol (O-H stretch) will obliterate the 3300 cm⁻¹ region.

  • Acquisition: Collect background (air) scan. Place 2-5 mg of sample on the ATR crystal (Diamond/ZnSe). Apply high pressure to ensure contact.

  • Analysis:

    • Locate the region 3200–3500 cm⁻¹ .

    • Positive ID: Look for a singular, sharp peak at ~3280–3300 cm⁻¹.

    • Amine Check: Look for a "doublet" hump (primary amine) or broader single hump (secondary amine) at slightly higher wavenumbers (3350–3450 cm⁻¹).

    • Confirmation: Zoom into 2100–2200 cm⁻¹ .[9][10] A small, weak peak here confirms the triple bond.[1][11][2][12] If absent, the 3300 peak might be a sharp N-H (rare but possible in crystalline structures).

Protocol 2: ¹H NMR Verification (Propargylglycine Model)

Use this for purity calculation.

  • Solvent Selection: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents rapid proton exchange of the ammonium group (

      
      ), keeping the amine signals broad and downfield (8.0+ ppm), effectively separating them from the alkyne proton. 
      
      
      
      may cause amine protons to drift into the 2.0–3.0 ppm range.
  • Acquisition: Run a standard proton sequence (e.g., 8-16 scans).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Target Signal: Look for the triplet at

      
       2.8–3.0 ppm  (
      
      
      
      Hz). This is the
      
      
      .
    • Coupling Check: Verify the coupling constant (

      
      ) matches the methylene group (
      
      
      
      ) typically found at
      
      
      2.6–2.8 ppm.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct spectroscopic method based on sample purity and state.

AlkyneID Start Start: Amino Ester Sample StateCheck Is Sample Aqueous or Complex Buffer? Start->StateCheck Raman METHOD: Raman Spectroscopy Target: 2120 cm⁻¹ (Strong) StateCheck->Raman Yes (Aqueous) PurityCheck Is Sample Pure / Isolated? StateCheck->PurityCheck No (Solid/Oil) NMR METHOD: ¹H NMR (DMSO-d₆) Target: δ 2.0-3.0 ppm (Triplet) PurityCheck->NMR Yes (Structural Proof) IR METHOD: FTIR (ATR) Target: 3300 cm⁻¹ PurityCheck->IR No (Quick Screen) Coupling Verify ⁴J Coupling (Alkyne H to CH₂) NMR->Coupling ShapeAnalysis Analyze Peak Shape: Sharp 'Icicle' = Alkyne Broad 'Hump' = Amine IR->ShapeAnalysis ShapeAnalysis->Raman Ambiguous Result

Caption: Decision tree for selecting the optimal spectroscopic method based on sample matrix and purity requirements.

References

  • NIST Chemistry WebBook. Infrared Spectra of Terminal Alkynes (1-Butyne). National Institute of Standards and Technology. [Link]

  • Yamaguchi, Y., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes. ACS Omega. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes (IR and NMR Characteristics). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.